molecular formula C14H23NO15S B13861579 Sodium chondroitin sulfate A

Sodium chondroitin sulfate A

Cat. No.: B13861579
M. Wt: 477.4 g/mol
InChI Key: AVJBPWGFOQAPRH-LRVNKPFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium chondroitin sulfate A is a sulfated glycosaminoglycan (GAG) consisting of alternating sugars (N-acetylgalactosamine and glucuronic acid), sulfated primarily at the carbon 4 position of the GalNAc sugar . It is a fundamental building block of proteoglycans in the extracellular matrix of cartilage, providing structural integrity and resistance to compression . This reagent is invaluable for research into joint health, particularly for studying the pathophysiology and potential treatment of osteoarthritis. Its mechanisms of action are multi-faceted. It inhibits key cartilage-degrading enzymes such as collagenases and aggrecanases, thereby protecting the cartilage matrix from breakdown . Furthermore, it demonstrates anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide and prostaglandins, and by modulating critical signaling pathways including NF-κB and p38 MAPK . It also stimulates the synthesis of essential extracellular matrix components, including proteoglycans and collagen, by chondrocytes, promoting cartilage repair and regeneration . Research also indicates it can help neutralize the enhanced catabolic capacity of osteoarthritic chondrocytes and may influence cellular signaling pathways related to chondrocyte survival and metabolism . Applications for this compound extend beyond cartilage biology to include investigations in areas such as coronary artery disease and diabetes management, where its structural and potential bio-regulatory properties are of scientific interest . This product is provided as a high-purity, research-grade sodium salt to ensure stability and solubility in aqueous solutions. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C14H23NO15S

Molecular Weight

477.4 g/mol

IUPAC Name

(3S,6R)-6-[(2R,5R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C14H23NO15S/c1-3(17)15-5-10(9(30-31(24,25)26)4(2-16)27-13(5)23)28-14-8(20)6(18)7(19)11(29-14)12(21)22/h4-11,13-14,16,18-20,23H,2H2,1H3,(H,15,17)(H,21,22)(H,24,25,26)/t4?,5?,6?,7-,8?,9-,10?,11?,13+,14+/m0/s1

InChI Key

AVJBPWGFOQAPRH-LRVNKPFDSA-N

Isomeric SMILES

CC(=O)NC1[C@@H](OC([C@@H](C1O[C@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)OS(=O)(=O)O)CO)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

Biochemical Structure and Structural Heterogeneity of Chondroitin Sulfate

D-Glucuronic Acid

D-glucuronic acid (GlcA) is a carboxylic acid derivative of glucose. In the chondroitin (B13769445) sulfate (B86663) chain, it is linked to N-acetylgalactosamine. frontiersin.orgnih.gov The structure of D-glucuronic acid allows for potential modifications, including epimerization to L-iduronic acid (IdoA), which results in the formation of a related glycosaminoglycan called dermatan sulfate (also known as chondroitin sulfate B). wikipedia.orgnih.gov Sulfation can also occur at the C-2 and C-3 positions of the D-glucuronic acid residue. nih.govnih.govacs.org

N-Acetylgalactosamine

N-acetylgalactosamine (GalNAc) is an amino sugar derived from galactose. nih.gov Within the repeating disaccharide unit of chondroitin sulfate, it is the primary site for sulfation, which most commonly occurs at the C-4 and/or C-6 positions. nih.govnih.gov The presence and specific positioning of these sulfate groups are critical in defining the different types of chondroitin sulfate and their biological activities. nih.gov

Biosynthesis and Regulation of Chondroitin Sulfate Chains

Enzymatic Pathways of Chondroitin (B13769445) Polymerization

The elongation of the chondroitin sulfate (B86663) backbone is carried out by a group of enzymes with specific glycosyltransferase activities. These enzymes work in concert to add alternating GlcA and GalNAc residues to the growing polysaccharide chain. creative-enzymes.comjneurosci.org

Recent research has identified several key enzymes in the polymerization of chondroitin sulfate chains. Among these are chondroitin synthases (CHSY), such as CHSY1 and CHSY2, which possess dual enzymatic activities, meaning they can transfer both GlcA and GalNAc. creative-enzymes.comcaldic.comnih.gov Studies have shown that in humans, four heterodimeric complexes are responsible for chondroitin sulfate chain polymerization: CHSY1-CHPF, CHSY1-CHPF2, CHSY3-CHPF, and CHSY3-CHPF2. biorxiv.org Cryo-electron microscopy of the CHSY3-CHPF complex has revealed that CHSY1 and CHSY3 are the enzymatically active components, while their partner proteins primarily serve a stabilizing function. biorxiv.org The loss of function of CHSY1 in humans can lead to Temtamy preaxial brachydactyly syndrome, highlighting its importance in development. biologists.com

Chondroitin polymerizing factor (ChPF), also known as chondroitin synthase 2 (CHSY2), is another crucial enzyme in this process. nih.govatlasgeneticsoncology.org ChPF works in conjunction with chondroitin synthase to facilitate the polymerization of the disaccharide units. nih.govnih.govane.pl It has been shown to have both β1,3-GlcA transferase and β1,4-GalNAc transferase activity. nih.gov Studies using siRNA to reduce ChPF levels in astrocytes resulted in a significant decrease in the production of chondroitin sulfate GAG chains, demonstrating its key role in their synthesis. jneurosci.org Interestingly, ChPF has also been implicated in the progression of several types of cancer. nih.govnih.govtandfonline.combohrium.com

Sulfation Machinery and Specificity

The sulfation of the chondroitin chain is a critical modification that determines its biological function. This process is carried out by a family of enzymes called chondroitin sulfotransferases.

Chondroitin 4-sulfotransferase (C4ST) and Chondroitin 6-sulfotransferase (C6ST) are responsible for adding sulfate groups to the 4th and 6th positions of the GalNAc residues, respectively. ontosight.aiontosight.ai These enzymes utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. ontosight.aimedlineplus.gov The systematic name for C4ST is 3'-phosphoadenylyl-sulfate:chondroitin 4'-sulfotransferase, and for C6ST it is 3'-phosphoadenylyl-sulfate:chondroitin 6'-sulfotransferase. wikipedia.orgwikipedia.org The specific sulfation pattern created by these enzymes influences the chondroitin sulfate chain's interactions with other molecules, thereby affecting various biological processes. ontosight.aiontosight.ai

The pattern of sulfation on chondroitin sulfate chains is not random but is instead tightly regulated, and this regulation is crucial for normal development and tissue function. nih.gov The expression of different sulfotransferases can vary in a spatio-temporal manner during development, leading to distinct chondroitin sulfate isoforms with specific functions. nih.gov For instance, during early embryogenesis, chondroitin 6-sulfate is the predominant form, while chondroitin 4-sulfate becomes more prevalent later on. frontiersin.org An imbalance in sulfation has been linked to various diseases. For example, a significant reduction in chondroitin-4-sulfate has been observed in osteoarthritic cartilage. diva-portal.orgnih.gov Furthermore, mutations in the gene encoding C6ST-1 (CHST3) can lead to severe human chondrodysplasia. medlineplus.govnih.gov Studies have also shown that C4ST-1 can regulate the length of the chondroitin sulfate chain in cooperation with other enzymes. portlandpress.com The regulation of sulfation patterns is also influenced by signaling pathways, such as those involving TGFβ and BMP. biologists.com

Intracellular Localization of Biosynthesis (Endoplasmic Reticulum, Golgi Apparatus)

The biosynthesis of chondroitin sulfate proteoglycans is a spatially organized process that occurs within specific compartments of the cell. mdpi.comnih.gov The initial synthesis of the core protein and the addition of the linkage region tetrasaccharide occur in the endoplasmic reticulum (ER). mdpi.comnih.govnih.gov Precursors of the large chondroitin sulfate proteoglycan have been found to be localized in specialized regions of the ER. nih.govresearchgate.net The subsequent elongation and sulfation of the chondroitin sulfate chains take place primarily in the Golgi apparatus. nih.govscispace.comnih.govportlandpress.comrupress.org Specifically, the synthesis of chondroitin sulfate has been localized to the medial/trans-Golgi cisternae. scispace.comrupress.org Studies have shown that Golgi-enriched fractions from cells exhibit high levels of chondroitin-synthesizing activity. nih.govportlandpress.com The structural integrity of the Golgi is also important for the proper synthesis, sulfation, and secretion of chondroitin sulfate. researchgate.net

Enzymatic Degradation and Metabolism of Chondroitin Sulfate

Chondroitin (B13769445) Sulfate-Degrading Enzymes (Chondroitinases)

The primary enzymes responsible for the degradation of chondroitin sulfate (B86663) are known as chondroitinases. nih.gov These enzymes are primarily found in microorganisms and are classified based on their substrate specificity and mode of action. nih.gov They are instrumental tools for the structural analysis of chondroitin sulfate and are being explored for various therapeutic applications due to their ability to modify the extracellular matrix. mdpi.comamsbio.com

Chondroitinase ABC (cABC) is a bacterial lyase, notably produced by Proteus vulgaris, with broad substrate specificity. amsbio.comontosight.ai It is one of the most extensively studied chondroitinases. cABC catalyzes the degradation of chondroitin sulfate A (4-sulfated), chondroitin sulfate C (6-sulfated), and dermatan sulfate (also known as chondroitin sulfate B), which contains L-iduronic acid. mdpi.comamsbio.com It also shows activity towards non-sulfated chondroitin and hyaluronic acid. creative-enzymes.com The enzyme acts by cleaving the β-1,4-glycosidic linkage between N-acetylgalactosamine (GalNAc) and the uronic acid (either D-glucuronic acid or L-iduronic acid) through a β-elimination reaction. creative-enzymes.comnih.gov This reaction results in the formation of unsaturated disaccharides as the main products. mdpi.comcreative-enzymes.com Structurally, cABC from P. vulgaris is a monomeric protein composed of an N-terminal domain, a central catalytic domain, and a C-terminal domain. mdpi.com Due to its ability to degrade major components of the perineuronal nets and glial scar, cABC is widely investigated as a potential therapeutic agent for promoting neural plasticity and regeneration after central nervous system injuries like spinal cord injury. ontosight.ainih.govresearchgate.net

Chondroitinase AC (EC 4.2.2.5) is an enzyme primarily isolated from bacteria such as Flavobacterium heparinum (now known as Pedobacter heparinus) and Arthrobacter aurescens. amsbio.comebi.ac.uksigmaaldrich.com Unlike the broadly acting Chondroitinase ABC, Chondroitinase AC exhibits more restricted substrate specificity. It effectively degrades chondroitin sulfate A and chondroitin sulfate C, which are composed of repeating units containing D-glucuronic acid. amsbio.comsigmaaldrich.com However, it is not active against dermatan sulfate (chondroitin sulfate B), as it cannot cleave the glycosidic linkages adjacent to L-iduronic acid. amsbio.comsigmaaldrich.com Chondroitinase AC also acts on hyaluronic acid. acs.orgnih.gov The cleavage mechanism is a β-elimination reaction that targets the (1→4) glycosidic bond between the hexosamine and glucuronic acid residues, yielding unsaturated oligosaccharide products, predominantly disaccharides. ebi.ac.uksigmaaldrich.comnih.gov

Chondroitinase B, also sourced from Flavobacterium heparinum, is a lyase with a very specific substrate profile. mdpi.comamsbio.com It exclusively degrades dermatan sulfate (chondroitin sulfate B), which is characterized by the presence of L-iduronic acid (IdoA) as its primary uronic acid. nih.govamsbio.comnih.gov It does not act on chondroitin sulfates A or C. amsbio.com The enzyme endolytically cleaves the β(1,4) linkage of dermatan sulfate, generating oligosaccharides, tetrasaccharides, and an unsaturated 4-sulfated disaccharide as the final product. mdpi.comamsbio.comnih.gov The strict specificity for IdoA-containing glycosaminoglycans makes Chondroitinase B a valuable tool for the structural analysis of dermatan sulfate and for distinguishing it from other chondroitin sulfate isomers. mdpi.com Mutagenesis studies have identified key amino acid residues in the active site, such as Lys-250, His-272, and Glu-333, that are critical for its catalytic activity. nih.gov

Sulfatases are a distinct class of enzymes that are crucial for the complete catabolism of chondroitin sulfate. nih.gov While chondroitinases cleave the polysaccharide backbone, sulfatases catalyze the hydrolysis of the sulfate ester bonds from the sugar residues. researchgate.net These enzymes are found in both bacteria and mammals and belong to the formylglycine-dependent family of sulfatases. nih.govresearchgate.netfrontiersin.org They exhibit high specificity for the position of the sulfate group. Based on their substrate specificity, they are categorized into types such as N-acetylgalactosamine-4-O-sulfatase (also known as arylsulfatase B or ARSB), N-acetylgalactosamine-6-O-sulfatase (GALNS), and glucurono-2-sulfatase. nih.govglycoforum.gr.jp Sulfatases can also be classified by their mode of action as either exo-sulfatases, which remove sulfate groups from the ends of the polysaccharide chains, or endo-sulfatases, which can act on sulfate groups within the chain. researchgate.netfrontiersin.org In mammals, the degradation process typically involves the sequential action of these exo-sulfatases in the lysosome after the polymer has been broken down into smaller oligosaccharides. glycoforum.gr.jp

Table 1: Summary of Chondroitin Sulfate-Degrading Enzymes

Enzyme EC Number Source Organism (Example) Primary Substrates Action
Chondroitinase ABC 4.2.2.4 Proteus vulgaris ontosight.ai Chondroitin Sulfate A, C, Dermatan Sulfate (B), Hyaluronic Acid mdpi.comcreative-enzymes.com Lyase (β-elimination)
Chondroitinase AC 4.2.2.5 Pedobacter heparinus ebi.ac.uk Chondroitin Sulfate A, C, Hyaluronic Acid amsbio.comsigmaaldrich.com Lyase (β-elimination)
Chondroitinase B 4.2.2.- Pedobacter heparinus nih.gov Dermatan Sulfate (B) amsbio.com Lyase (β-elimination)
Sulfatases Various Bacteria, Mammals nih.gov Sulfated positions on CS/DS chains Hydrolase

Mechanisms of Enzymatic Cleavage (Hydrolysis, Beta-Elimination)

The enzymatic cleavage of the glycosidic bonds within chondroitin sulfate chains occurs through two primary mechanisms: hydrolysis and beta-elimination. The mechanism employed depends on the origin of the enzyme. mdpi.com

Beta-Elimination: This mechanism is characteristic of microbial lyases, including Chondroitinases ABC, AC, and B. mdpi.comnih.gov The reaction involves the cleavage of the O-glycosidic bond at the C4 position of the N-acetylgalactosamine, linked to a uronic acid residue. mdpi.com The catalytic process is initiated by the abstraction of the proton from the C5 position of the uronic acid by a general base residue in the enzyme's active site (e.g., a Histidine residue). mdpi.com This leads to the formation of a carbanion intermediate, which is stabilized by an active site residue (e.g., Lysine). nih.gov Subsequently, the glycosidic bond is cleaved, resulting in the formation of a double bond between C4 and C5 of the uronic acid at the newly formed non-reducing end of the product. nih.govmdpi.com The resulting unsaturated uronic acid has a characteristic UV absorbance at 232 nm, which is a common method for assaying the activity of these lyases. creative-enzymes.com

Hydrolysis: This mechanism is employed by glycosidases (or hydrolases) found in mammalian systems for the degradation of glycosaminoglycans. mdpi.com In contrast to the eliminative cleavage by lyases, hydrolysis involves the addition of a water molecule across the glycosidic bond. mdpi.com Specifically, the glycosyl-oxygen (C1-O) bond is hydrolyzed, leading to the release of saturated oligosaccharide products. mdpi.com This process is part of the lysosomal degradation pathway of chondroitin sulfate, where enzymes like β-glucuronidase and β-N-acetylhexosaminidase act sequentially from the non-reducing end of the chain. nih.gov Sulfatases also utilize a hydrolytic mechanism to remove sulfate groups. nih.gov

Substrate Specificity of Degrading Enzymes Based on Sulfation Pattern and Uronic Acid Epimerization

The specificity of chondroitin sulfate-degrading enzymes is a critical determinant of their function and is dictated by the fine structural details of the polysaccharide chain, namely the position of sulfate groups and the epimeric form of the uronic acid. mdpi.comportlandpress.com

Uronic Acid Epimerization: The primary distinction between chondroitin sulfate and dermatan sulfate lies in the uronic acid component. Chondroitin sulfate contains D-glucuronic acid (GlcA), whereas dermatan sulfate is characterized by the presence of its C5 epimer, L-iduronic acid (IdoA). nih.gov This structural difference is a key recognition element for chondroitinases.

Chondroitinase AC is specific for linkages involving GlcA and therefore degrades chondroitin sulfate A and C but not dermatan sulfate. mdpi.comamsbio.com

Chondroitinase B is highly specific for linkages involving IdoA, making it exclusively active on dermatan sulfate. mdpi.comamsbio.com The structural basis for this specificity involves a calcium ion in the active site that is coordinated by the carboxyl group of IdoA, an interaction that is not favorable for the differently oriented carboxyl group of GlcA. nih.gov

Chondroitinase ABC exhibits broad specificity, as it is capable of degrading substrates containing either GlcA or IdoA, making it active on all major forms of chondroitin/dermatan sulfate. mdpi.comnih.gov

Sulfation Pattern: The location of sulfate groups on the GalNAc residue also influences enzyme activity.

Chondroitinase ABC can degrade both 4-sulfated (CS-A and DS) and 6-sulfated (CS-C) chains. mdpi.com However, kinetic studies and crystal structure analyses have shown that it has the highest affinity and reactivity towards chondroitin sulfate A, which is rich in 4-O-sulfated GalNAc residues. nih.gov This preference is attributed to specific interactions in the active site, where an arginine residue (Arg500) interacts more favorably with the 4-O-sulfate group compared to the 6-O-sulfate group. nih.gov

Chondroitinase AC acts on both chondroitin 4-sulfate (CS-A) and chondroitin 6-sulfate (CS-C). mdpi.com

Sulfatases display stringent specificity for the sulfation position. For instance, N-acetylgalactosamine-4-sulfatase specifically removes sulfates from the C4 position, while N-acetylgalactosamine-6-sulfatase acts on the C6 position. glycoforum.gr.jp There are even sulfatases that can distinguish between sulfated units based on the adjacent uronic acid, highlighting the high degree of specificity in the degradation process. frontiersin.org

Table 2: Substrate Specificity of Chondroitinases

Enzyme Cleaves Linkages Adjacent to D-Glucuronic Acid (GlcA)? Cleaves Linkages Adjacent to L-Iduronic Acid (IdoA)? Acts on 4-Sulfated Chains (CS-A, DS)? Acts on 6-Sulfated Chains (CS-C)?
Chondroitinase ABC Yes mdpi.com Yes mdpi.com Yes mdpi.com Yes mdpi.com
Chondroitinase AC Yes mdpi.com No mdpi.com Yes mdpi.com Yes mdpi.com
Chondroitinase B No amsbio.com Yes amsbio.com Yes (in DS) amsbio.com No

Generation of Chondroitin Sulfate Oligosaccharides and Disaccharides

The enzymatic degradation of chondroitin sulfate is a critical process for generating smaller, biologically active oligosaccharides and disaccharides. This breakdown is primarily accomplished by a class of enzymes known as chondroitinases, which cleave the long polysaccharide chains into shorter fragments. mdpi.com The specific oligosaccharides produced depend on the type of enzyme used and the source of the chondroitin sulfate. nih.gov

Chondroitinases, particularly from bacterial sources, are powerful tools for this purpose. mdpi.com These enzymes, classified as polysaccharide lyases, work by a β-elimination mechanism to break the glycosidic bonds within the chondroitin sulfate chain. frontiersin.org This process results in the formation of an unsaturated uronic acid at the non-reducing end of the newly formed oligosaccharide. frontiersin.org

Several key enzymes are utilized for the controlled depolymerization of chondroitin sulfate A:

Chondroitinase ABC (CSase ABC): This enzyme exhibits broad specificity, capable of degrading chondroitin sulfate A, C, and dermatan sulfate. mdpi.com It can act in both an endolytic (cleaving within the chain) and exolytic (cleaving from the ends) manner, producing a mixture of unsaturated disaccharides, tetrasaccharides, and larger oligosaccharides. mdpi.comnih.gov The exolytic activity is particularly prominent in the initial stages of digestion, leading to a rapid generation of disaccharides. nih.gov

Chondroitinase AC (CSase AC): This enzyme is more specific than CSase ABC, cleaving glycosidic bonds involving glucuronic acid found in chondroitin sulfate A and C, but not the iduronic acid found in dermatan sulfate. mdpi.com The catalytic site of chondroitin AC lyase from Flavobacterium heparinium involves key amino acid residues—His225, Tyr234, Arg288, and Glu371—that are crucial for its function. mdpi.com

Testicular Hyaluronidase: This is a hydrolase that can also degrade chondroitin sulfate A, although it has different cleavage specificities compared to bacterial chondroitinases. nih.gov

The generation of specific chondroitin sulfate oligosaccharides can be controlled by manipulating reaction conditions such as enzyme concentration, temperature, pH, and substrate concentration. researchgate.net By carefully selecting the enzyme and controlling the duration of the digestion, it is possible to produce well-defined oligosaccharide structures, such as hexasaccharides, which are valuable for studying protein-glycosaminoglycan interactions. nih.gov For instance, researchers have successfully produced chondroitin disaccharides, tetrasaccharides, hexasaccharides, octasaccharides, and decasaccharides by controllably depolymerizing microbial-sourced chondroitin with an engineered chondroitinase ABC I. frontiersin.org

The table below summarizes the key enzymes involved in the degradation of Chondroitin Sulfate A and the products generated.

EnzymeTypeActionPrimary Products
Chondroitinase ABC LyaseEndo- and exolyticUnsaturated disaccharides, tetrasaccharides, and larger oligosaccharides mdpi.comnih.gov
Chondroitinase AC LyaseEndolyticUnsaturated disaccharides, tetrasaccharides, and longer oligosaccharides from CS-A and CS-C mdpi.com
Testicular Hyaluronidase HydrolaseEndolyticVarious oligosaccharides nih.gov

Physiological and Pathological Significance of Chondroitin Sulfate Turnover

The turnover of chondroitin sulfate, involving both its synthesis and degradation, is a fundamental process for maintaining tissue homeostasis. physiology.org As a major component of the extracellular matrix, its regulated degradation and the resulting fragments play significant roles in various biological and pathological processes. nih.govresearchgate.net The structural characteristics of chondroitin sulfate, particularly its sulfation patterns, are closely linked to its biological functions. nih.gov

In physiological states , the turnover of chondroitin sulfate is essential for the normal function of connective tissues. nih.gov It is involved in regulating cellular processes such as growth, differentiation, and migration through its interactions with various proteins. nih.gov The degradation products, specifically oligosaccharides, can possess distinct biological activities that differ from the parent polysaccharide chain.

In pathological conditions , alterations in chondroitin sulfate turnover are frequently observed and can contribute to disease progression. The degradation products of chondroitin sulfate themselves can trigger pathological responses. For example, degradation products have been shown to induce hypertrophy-like changes and the production of matrix-degrading enzymes like MMP-13 and ADAMTS5 in chondrocytes, which are implicated in osteoarthritis. physiology.org

Osteoarthritis (OA): OA is characterized by the degradation of articular cartilage. In OA, there is an altered metabolism of chondroitin sulfate. nih.gov Studies have shown that the concentration of chondroitin sulfate in the synovial fluid can be an indicator of cartilage damage. unifesp.br Specifically, a lower level of chondroitin-4-sulfate has been observed in human osteoarthritis cartilages. physiology.org Long-term studies in polo ponies revealed that a steady increase in synovial fluid chondroitin sulfate was significantly higher in animals that later developed joint diseases, suggesting it could be an early biomarker for articular cartilage damage. unifesp.br

Cardiac Disease: In failing human hearts, a significant accumulation of chondroitin sulfate, predominantly chondroitin-4-sulfate, is found in fibrotic regions of the extracellular matrix. ahajournals.org This accumulation is also seen in animal models of pathological cardiac remodeling. ahajournals.org The inflammatory cytokine tumor necrosis factor-α (TNF-α) is a direct binding partner of chondroitin-4-sulfate-rich chains, and this interaction can potentiate inflammation. ahajournals.org Therapeutic degradation of these accumulated chains has been shown to reduce myocardial inflammation and fibrosis. ahajournals.org

Duchenne Muscular Dystrophy (DMD): The turnover of chondroitin sulfate is also implicated in the pathology of DMD, a severe muscle-wasting disease. physiology.org

The table below details the significance of chondroitin sulfate turnover in various physiological and pathological contexts.

ContextSignificance of Turnover/DegradationKey Findings
Normal Physiology Essential for tissue homeostasis, cell growth, differentiation, and migration. nih.govnih.govRegulated degradation produces biologically active oligosaccharides. nih.gov
Osteoarthritis Altered metabolism and increased degradation contribute to cartilage destruction. physiology.orgnih.govIncreased levels in synovial fluid may serve as an early biomarker of joint damage. unifesp.br Lower levels of chondroitin-4-sulfate are found in osteoarthritic cartilage. physiology.org
Cardiac Fibrosis Accumulation of chondroitin-4-sulfate in fibrotic areas of the heart. ahajournals.orgChondroitin sulfate binds to TNF-α, potentiating inflammation and fibrosis. ahajournals.org
Duchenne Muscular Dystrophy Implicated in the disease pathology. physiology.orgThe role of chondroitin sulfate and its degradation products is an area of active research. physiology.org

The analysis of chondroitin sulfate and its degradation products is becoming increasingly important for diagnosing and monitoring various pathological conditions. nih.gov

Molecular and Cellular Mechanisms of Chondroitin Sulfate Action

Interactions with Growth Factors and Cytokines

The bioactivity of sodium chondroitin (B13769445) sulfate (B86663) A is significantly influenced by its ability to bind to and modulate the function of a diverse array of growth factors and cytokines. This modulation can occur through several mechanisms, including the direct binding to these signaling proteins, which can affect their stability, localization, and interaction with their cognate receptors. The specific sulfation pattern of the chondroitin sulfate chain is a critical determinant of these interactions, dictating the binding affinity and specificity for different growth factors.

Chondroitin sulfates have been shown to interact with members of the Fibroblast Growth Factor (FGF) family, particularly FGF-2 (also known as basic FGF). This interaction is of considerable interest due to the central role of FGFs in processes such as angiogenesis, wound healing, and embryonic development. The binding of chondroitin sulfate to FGF-2 is dependent on the specific sulfation patterns along the polysaccharide chain. Studies have demonstrated that certain sulfation motifs within the chondroitin sulfate structure can modulate the surface charge and three-dimensional conformation of the polymer, which in turn influences its capacity to bind to FGF-2.

Surface Plasmon Resonance (SPR) studies have revealed that various chondroitin sulfate polysaccharides can bind to FGF-2 with dissociation constants (kD) in the micromolar to nanomolar range, indicating a physiologically relevant interaction. nih.gov This binding can occur in a two-step process, initially forming a weak complex that then matures into a tighter binding state. nih.gov Functionally, the interaction between chondroitin sulfate and FGFs can protect these growth factors from denaturation and degradation. fao.org Furthermore, highly sulfated chondroitin sulfates have been shown to promote FGF-2-induced cell signaling. oup.com However, the biological outcome of this interaction can be context-dependent, as some studies have indicated that, unlike heparin, chondroitin sulfate may not be as effective in promoting FGF-2-mediated neurite outgrowth when immobilized on a surface. nih.gov

Interacting MoleculeKey FindingsResearch Method
FGF-2Binding affinity is dependent on the sulfation pattern of chondroitin sulfate. nih.govSurface Plasmon Resonance (SPR) nih.gov
FGF-2Chondroitin sulfate can protect FGF-2 from denaturation. fao.orgThermal stability assays, Cell proliferation assays fao.org
FGF-2Highly sulfated chondroitin sulfates promote FGF-2-induced cell signaling. oup.comCell signaling assays in GAG-deficient cell lines oup.com
bFGF (FGF-2)Immobilized chondroitin sulfate did not stimulate neurite extension in the presence of bFGF. nih.govNeurite outgrowth assays nih.gov
Table 1: Summary of Research Findings on the Interaction between Chondroitin Sulfate and Fibroblast Growth Factors.

Chondroitin sulfate has been identified as a binding partner for Hepatocyte Growth Factor (HGF), a potent cytokine involved in cell proliferation, motility, and morphogenesis. The interaction between chondroitin sulfate and HGF is implicated in mediating specific biological activities, such as neurite outgrowth. A study utilizing a chondroitin sulfate preparation from ray fish cartilage demonstrated its ability to promote neurite outgrowth in vitro, an effect that was suppressed by antibodies against HGF and its receptor, c-Met. nih.gov This suggests that the biological activity of this specific chondroitin sulfate is mediated through the HGF signaling pathway. nih.gov The specific binding of HGF to this chondroitin sulfate preparation was confirmed using surface plasmon resonance spectroscopy. nih.gov Furthermore, chondroitin sulfate can play a role in the activation of HGF from its precursor form, proHGF. It has been shown that chondroitin sulfate, along with other glycosaminoglycans, can enhance the activation of pro-HGF activator (proHGFAC) by thrombin, a crucial step in the generation of active HGF, particularly in the context of tissue injury and repair. nih.gov

Interacting MoleculeKey FindingsResearch Method
HGFA specific chondroitin sulfate preparation binds to HGF and promotes neurite outgrowth via the HGF/c-Met pathway. nih.govNeurite outgrowth assays, Surface Plasmon Resonance (SPR) nih.gov
proHGFACChondroitin sulfate enhances the thrombin-mediated activation of proHGFAC. nih.govIn vitro activation assays nih.gov
Table 2: Summary of Research Findings on the Interaction between Chondroitin Sulfate and Hepatocyte Growth Factor.

Pleiotrophin (PTN) is a heparin-binding growth factor that plays a significant role in neural development, angiogenesis, and tissue regeneration. Chondroitin sulfate is recognized as a natural ligand for PTN in the central nervous system. nih.govmdpi.com The interaction between PTN and chondroitin sulfate is crucial for PTN's signaling functions, many of which are mediated through the chondroitin sulfate proteoglycan, receptor type protein tyrosine phosphatase ζ (PTPRZ). elsevierpure.com

Structural studies have revealed that the C-terminal tail of PTN is essential for maintaining stable interactions with chondroitin sulfate A. elsevierpure.com The removal of this C-terminal tail weakens the affinity of PTN for chondroitin sulfate A. elsevierpure.com Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to analyze the interactions between PTN and synthetic chondroitin sulfate tetrasaccharides. nih.gov These studies have shown that the binding of chondroitin sulfate derivatives to PTN is compatible with multiple binding modes. nih.govnih.gov

Interacting MoleculeKey FindingsResearch Method
PTNThe C-terminal tail of PTN is essential for stable interactions with chondroitin sulfate A. elsevierpure.comNMR analysis elsevierpure.com
PTNBinding of chondroitin sulfate derivatives to PTN is compatible with multiple binding modes. nih.govnih.govTransient NMR methods (STD-NMR) nih.gov
PTNChondroitin sulfate is a natural ligand for PTN in the central nervous system. nih.govmdpi.comReview of literature nih.govmdpi.com
Table 3: Summary of Research Findings on the Interaction between Chondroitin Sulfate and Pleiotrophin.

Chondroitin sulfate proteoglycans, by virtue of their chondroitin sulfate chains, act as crucial regulators of growth factor activity and availability within the extracellular matrix. They can sequester growth factors, creating a localized reservoir that can be released upon specific cellular cues or enzymatic remodeling of the matrix. This mechanism provides a fine-tuned control over the spatial and temporal presentation of growth factors to their receptors on the cell surface.

The sulfation pattern of chondroitin sulfate chains is a key factor in determining their affinity for different growth factors. frontiersin.org For instance, oversulfated chondroitin sulfate E has been shown to have specific molecular interactions with various heparin-binding growth factors. The electrostatic interactions between the negatively charged sulfate groups of chondroitin sulfate and positively charged amino acid residues on the growth factors are fundamental to these binding events. Regulating the degree of sulfation of chondroitin sulfate is a promising strategy for tailoring biomaterials to control the delivery and release of growth factors. nih.gov Studies have shown that desulfation of chondroitin sulfate can alter its interaction with positively charged growth factors, which in turn can influence cellular responses such as the differentiation of mesenchymal stem cells. nih.gov

Binding to Cell Surface Receptors and Adhesion Molecules

In addition to interacting with soluble growth factors, sodium chondroitin sulfate A can also bind directly to cell surface receptors and adhesion molecules, thereby influencing cell-cell and cell-matrix interactions. These interactions are critical for a variety of physiological and pathological processes, including immune responses and cancer metastasis.

Selectins are a family of cell adhesion molecules that play a crucial role in the initial tethering and rolling of leukocytes on endothelial cells during inflammation. Chondroitin sulfate has been shown to interact with both L-selectin (expressed on leukocytes) and P-selectin (expressed on activated endothelial cells and platelets).

A large chondroitin sulfate proteoglycan, versican, has been demonstrated to bind to L-selectin and P-selectin, an interaction mediated by its chondroitin sulfate chains. nih.gov The binding of versican to L- and P-selectin can be inhibited by specific types of chondroitin sulfate, such as chondroitin sulfate B (dermatan sulfate) and chondroitin sulfate E, but not by chondroitin sulfate A or C. nih.gov This highlights the importance of the specific sulfation pattern in mediating these interactions. The molecular weight of chondroitin sulfate may also influence its binding affinity for L-selectin. core.ac.uk

In the context of cancer biology, P-selectin has been found to react primarily with cell surface chondroitin sulfate proteoglycans on metastatic breast cancer cell lines. nih.gov This interaction is sulfation-dependent and is involved in the P-selectin-mediated adhesion of cancer cells to platelets and endothelial cells. nih.gov

Interacting MoleculeKey FindingsResearch Method
L-selectin and P-selectinThe chondroitin sulfate chains of versican mediate binding to L- and P-selectin. nih.govBinding assays, Cross-blocking studies nih.gov
L-selectinThe molecular weight of chondroitin sulfate may affect its binding affinity with L-selectin. core.ac.ukSurface Plasmon Resonance (SPR) core.ac.uk
P-selectinP-selectin on metastatic breast cancer cells binds to cell surface chondroitin sulfate proteoglycans in a sulfation-dependent manner. nih.govCell adhesion assays, Inhibition studies nih.gov
Table 4: Summary of Research Findings on the Interaction between Chondroitin Sulfate and Selectins.

CD44

The cell surface glycoprotein CD44 is a primary receptor for chondroitin sulfate (CS). The interaction is multifaceted, influencing cellular adhesion and signaling.

Direct Binding and Functional Consequences:

Research has demonstrated that CD44 directly binds to chondroitin sulfate A (CS A). nih.govoup.com This interaction is dependent on the chondroitin sulfate side chains of proteoglycans such as aggrecan. nih.gov The binding of CS A to CD44 can induce the oligomerization of CD44 molecules, a process that is often a prerequisite for initiating intracellular signaling cascades. nih.gov This suggests that the interaction between chondroitin sulfate and CD44 is not merely adhesive but can actively transmit signals into the cell. nih.gov

The functional consequences of this binding are significant. For instance, the interaction between CD44 and aggrecan, mediated by CS chains, is implicated in cell adhesion. nih.gov Furthermore, the level of chondroitin sulfation on CD44 can regulate its binding to other ligands, such as hyaluronan. A reduction in chondroitin sulfate on CD44 can enhance its ability to bind hyaluronan, indicating a sophisticated regulatory mechanism. nih.gov

In the context of cancer biology, the interaction between chondroitin sulfate, CD44, and another cell adhesion molecule, integrin β1, is being explored. Studies in glioma cells suggest a potential regulatory loop where chondroitin sulfate on CD44 influences the stability and function of both CD44 and integrin β1, thereby affecting cell invasiveness. mdpi.com

Neural Cell Adhesion Molecules (NCAM, Ng-CAM)

Chondroitin sulfate proteoglycans (CSPGs) in the nervous system, such as neurocan, interact with neural cell adhesion molecules (NCAMs) to modulate neuronal adhesion and growth.

Inhibitory Role in Neuronal Processes:

Neurocan, a chondroitin sulfate proteoglycan found in the brain, binds with high affinity to both Ng-CAM (also known as L1) and N-CAM. semanticscholar.org This interaction has been shown to inhibit neuronal adhesion and neurite outgrowth. semanticscholar.org The binding is mediated in part by the chondroitin sulfate chains of neurocan, as enzymatic removal of these chains significantly reduces the binding. semanticscholar.org Free chondroitin sulfate can also inhibit the binding of neurocan to Ng-CAM and N-CAM, further highlighting the importance of the GAG chains in this process. semanticscholar.org

Another brain-specific CSPG, phosphacan, which is the extracellular domain of the receptor-type protein tyrosine phosphatase zeta/beta (PTPRZ), also interacts with NCAM and Ng-CAM. nih.govresearchgate.net While the core protein of phosphacan is primarily responsible for this binding, the chondroitin sulfate chains contribute to the interaction. nih.govsemanticscholar.org Similar to neurocan, phosphacan can inhibit neuronal adhesion and neurite growth on Ng-CAM substrates. nih.gov

These findings suggest that chondroitin sulfate, as part of larger proteoglycan structures, plays a key role in modulating the function of NCAMs, thereby influencing the plasticity and regenerative capacity of the nervous system.

Nogo Receptors (NgR1, NgR3)

Nogo receptors (NgRs) are key players in the inhibition of axonal regeneration in the central nervous system (CNS). Recent research has identified them as receptors for chondroitin sulfate proteoglycans.

Binding Specificity and Inhibition of Axonal Growth:

Studies have revealed that NgR1 and NgR3 bind with high affinity to the glycosaminoglycan (GAG) moiety of CSPGs. researchgate.netnih.govnih.gov This interaction is crucial for the inhibitory effects of CSPGs on neuronal growth. Interestingly, the binding is specific to the type of chondroitin sulfate. While strong binding is observed with monosulfated CS-B and disulfated CS-D and CS-E, no significant interaction is detected with chondroitin sulfate A (CS-A) or chondroitin sulfate C (CS-C). researchgate.net

The binding of CSPGs to NgR1 and NgR3 participates in the inhibition of neurite outgrowth, contributing to the restricted plasticity of the adult CNS. researchgate.netnih.gov This highlights a shared mechanism of inhibition between myelin-associated inhibitors and CSPGs, both of which can act through Nogo receptors. researchgate.netnih.gov The functional redundancy among CSPG receptors, including NgR1, NgR3, and others like PTPσ, underscores the complexity of the inhibitory environment in the CNS. nih.govnih.gov

Protein Tyrosine Phosphatases (e.g., PTPσ, RPTP zeta/beta)

Receptor-like protein tyrosine phosphatases (RPTPs) are transmembrane enzymes that play critical roles in cell signaling. Several RPTPs are themselves chondroitin sulfate proteoglycans, and their function is directly modulated by chondroitin sulfate.

Modulation of PTP Activity and Neuronal Development:

PTPRZ (also known as RPTP zeta/beta) is synthesized as a chondroitin sulfate proteoglycan, and the CS chains are essential for its interaction with ligands like pleiotrophin. nih.gov This signaling pathway is critical for the proper morphogenesis of Purkinje cell dendrites in the developing cerebellum. nih.gov The extracellular domain of PTPRZ, known as phosphacan, binds to neural cell adhesion molecules, an interaction partially mediated by its CS chains. nih.govresearchgate.netsemanticscholar.org

Another key RPTP, PTPσ, is a functional receptor for CSPGs. The binding of extracellular chondroitin sulfate to PTPσ can activate its phosphatase activity. mdpi.com This activation leads to the dephosphorylation of downstream targets, which ultimately results in the inhibition of axon regeneration. mdpi.com This positions PTPσ as a significant mediator of the inhibitory effects of chondroitin sulfate in the injured nervous system.

Summary of Receptor Interactions with this compound
ReceptorBinding SpecificityKey Research FindingsFunctional Consequences
CD44Binds directly to Chondroitin Sulfate A (CS A).Interaction is dependent on CS side chains of proteoglycans like aggrecan. Binding can induce oligomerization of CD44.Mediates cell adhesion and can initiate intracellular signaling. Regulates binding to other ligands like hyaluronan.
NCAM, Ng-CAMInteracts with the chondroitin sulfate chains of proteoglycans like neurocan and phosphacan.Neurocan and phosphacan bind with high affinity to NCAM and Ng-CAM, partly via their CS chains.Inhibits neuronal adhesion and neurite outgrowth, modulating neural plasticity.
Nogo Receptors (NgR1, NgR3)Bind with high affinity to specific types of chondroitin sulfate (CS-B, CS-D, CS-E), but not CS-A.Identified as functional receptors for the glycosaminoglycan moiety of CSPGs.Mediates the inhibitory effects of CSPGs on axonal growth and regeneration in the CNS.
Protein Tyrosine Phosphatases (PTPσ, RPTP zeta/beta)The CS portion of RPTP zeta/beta is essential for ligand binding. Extracellular CS can activate PTPσ.PTPRZ is a CSPG involved in neuronal development. PTPσ is a receptor for CSPGs that inhibits axon regeneration upon activation by CS.Regulates neuronal morphogenesis and mediates the inhibitory signals of CS in the nervous system.
Integrins (α4β1 integrin)Interacts with chondroitin sulfate proteoglycans in a cooperative manner with the integrin itself.A cooperative role for activated α4β1 integrin and CSPGs has been identified in cell adhesion.Modulates cell adhesion to the extracellular matrix. A regulatory loop with CS and CD44 may influence cell invasiveness.

Integrins (e.g., α4β1 integrin)

Integrins are a family of transmembrane receptors that mediate cell-matrix adhesion. Their function can be modulated by interactions with chondroitin sulfate proteoglycans.

Cooperative Role in Cell Adhesion:

Research has demonstrated a cooperative relationship between activated α4β1 integrin and chondroitin sulfate proteoglycans in mediating cell adhesion. nih.gov This suggests that the presence of chondroitin sulfate can enhance or stabilize the adhesive function of this integrin.

In the context of glioma, a regulatory loop involving chondroitin sulfate, CD44, and integrin β1 has been proposed. mdpi.com This interplay appears to be significant for the invasive properties of cancer cells, where chondroitin sulfate on CD44 may influence the expression and function of integrin β1. mdpi.com While normal adult articular chondrocytes express a range of integrins, chondrocytes from osteoarthritic tissue show expression of additional integrins, including α4β1, highlighting a potential role in pathological processes. nih.gov

Modulation of Intracellular Signaling Pathways

Beyond direct receptor binding, this compound can influence cellular behavior by modulating key intracellular signaling pathways.

Wnt/β-Catenin Signaling

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and tissue homeostasis. Chondroitin sulfate has been shown to modulate this pathway through various mechanisms.

Regulation of β-Catenin and Pathway Inhibitors:

Studies have indicated that chondroitin sulfate can promote the proliferation of chondrocytes by inducing the expression of β-catenin, a central component of the Wnt signaling pathway. nih.gov This suggests a role for chondroitin sulfate in cartilage maintenance and repair through the activation of this pro-proliferative pathway.

Conversely, specific forms of chondroitin sulfate can also have an inhibitory effect on Wnt signaling. Chondroitin sulfate E (CS-E) has been identified as an inhibitor of certain molecular and biological outcomes of Wnt3a signaling. nih.gov Furthermore, the levels of chondroitin sulfation can regulate the expression of Dickkopf Wnt signaling pathway inhibitor 1 (DKK1) and Dickkopf-3 (DKK3), which are natural antagonists of the Wnt/β-catenin pathway. researchgate.netfrontiersin.org For instance, changes in chondroitin 4-sulfation can lead to the inhibition of SHP2 activity, which in turn increases the methylation of the DKK3 promoter, reduces DKK3 expression, and consequently activates the Wnt pathway. researchgate.net This demonstrates a complex regulatory role for chondroitin sulfate in fine-tuning the activity of this critical signaling cascade.

Compounds Mentioned in this Article
Compound Name
This compound
Aggrecan
Hyaluronan
Neurocan
Phosphacan
Pleiotrophin
Dickkopf Wnt signaling pathway inhibitor 1 (DKK1)
Dickkopf-3 (DKK3)

MAPK Pathway (JNK, p38 MAPK, ERK1/2)

This compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. The MAPK family includes key kinases like c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govnih.gov Research indicates that chondroitin sulfate's anti-inflammatory effects are linked to its ability to decrease the activation of these kinases. nih.gov

In studies involving cultured rabbit chondrocytes stimulated with interleukin-1beta (IL-1β), a pro-inflammatory cytokine, chondroitin sulfate was found to decrease the phosphorylation of ERK1/2 and completely abrogate the phosphorylation of p38 MAPK. nih.gov This suggests that some of the biological activities of chondroitin sulfate are directly associated with the reduction in ERK1/2 and p38 MAPK phosphorylation. nih.gov The activation of p38 MAPK and JNK pathways by inflammatory cytokines has been shown to promote degradation of aggrecan, a key component of cartilage. nih.gov

Furthermore, the influence of chondroitin sulfate extends to cellular migration, particularly in cancer biology. In fibrosarcoma cells, chondroitin sulfate chains have been found to upregulate cell motility specifically through the JNK pathway, which is a component of the broader MAPK pathway. nih.gov

Table 1: Effect of Chondroitin Sulfate on MAPK Pathway Components

Cell Type Stimulus Pathway Component Observed Effect Reference
Rabbit Chondrocytes Interleukin-1β (IL-1β) ERK1/2 Decreased phosphorylation nih.gov
Rabbit Chondrocytes Interleukin-1β (IL-1β) p38 MAPK Abrogated phosphorylation nih.gov

Tyrosine Kinase-Dependent Pathways (FAK phosphorylation)

This compound has been shown to influence signaling pathways dependent on tyrosine kinases, which are crucial enzymes in the regulation of cell growth, differentiation, and migration. nih.goviiarjournals.org A key non-receptor tyrosine kinase involved in these processes is the Focal Adhesion Kinase (FAK). researchgate.net

Research on fibrosarcoma cells indicates that chondroitin sulfate-induced cell migration is dependent on tyrosine kinase pathways. nih.gov The action of genistein, a tyrosine kinase inhibitor, was found to severely inhibit both random and chondroitin sulfate-induced fibrosarcoma cell migration, confirming the involvement of these kinases. iiarjournals.org Specifically, a central role for chondroitin sulfate in α4β1 integrin-mediated cell migration has been proposed to occur through the enhancement of FAK phosphorylation. iiarjournals.org FAK is a primary component of integrin-associated signaling, and its phosphorylation is a critical step in cell motility. researchgate.net

Additionally, studies suggest that chondroitin sulfate A can augment the mitogenic activity of growth factors, such as platelet-derived growth factor (PDGF), in fibrosarcoma cells by promoting more efficient signaling of tyrosine kinase receptors. researchgate.net This indicates a modulatory role for chondroitin sulfate in signaling pathways essential for cancer growth. researchgate.net

Table 2: Role of Chondroitin Sulfate in Tyrosine Kinase-Dependent Signaling

Cell Type Process Affected Key Mediator Mechanism Reference
Fibrosarcoma B6FS cells Cell Migration Tyrosine Kinases Required for CS-induced migration nih.gov
Fibrosarcoma B6FS cells Cell Migration FAK CS enhances FAK phosphorylation iiarjournals.org

Hedgehog (Hh) Signaling

The Hedgehog (Hh) signaling pathway is essential for proper embryonic development and its dysregulation is implicated in various diseases, including osteoarthritis. molbiolcell.orgnewschool.edu Chondroitin sulfate proteoglycans (CSPGs) have been identified as modulators of this pathway. molbiolcell.orgnih.gov

In Drosophila, a specific transmembrane CSPG named Windpipe (Wdp) has been shown to modulate Hh signaling. molbiolcell.orgnih.gov The function of Wdp is dependent on its chondroitin sulfate chains. Overexpression of Wdp inhibits Hh signaling, whereas the loss of Wdp leads to its upregulation. molbiolcell.orgnih.gov This suggests a negative regulatory role for this specific CSPG on the Hh pathway. The proposed mechanism involves Wdp affecting the levels of Smoothened (Smo), a key transducer of Hh signaling, potentially by disrupting its translocation to the cell membrane or its stability. molbiolcell.org

In mammals, sulfated chondroitin sulfate is necessary for Indian hedgehog (Ihh) signaling in the developing growth plate of mice. molbiolcell.org Ihh signaling plays a critical role in chondrocyte hypertrophy and endochondral ossification. nih.govresearchgate.net Given that Hh signaling is activated in osteoarthritis, leading to cartilage degeneration, the modulatory role of chondroitin sulfate on this pathway is of significant interest. newschool.eduresearchgate.net

JAK-STAT Signaling

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a primary intracellular signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in inflammation and immunity. nih.govjdermis.com

The direct influence of chondroitin sulfate on the JAK-STAT pathway has been investigated in the context of neuroinflammation. In a study using rat astrocyte cultures stimulated with lipopolysaccharide (LPS), chondroitin sulfate was evaluated for its ability to modulate both the NF-κB and JAK-STAT pathways. nih.gov While chondroitin sulfate demonstrated significant inhibitory effects on the NF-κB pathway, it did not alter the LPS-induced expression of IP-10 and SOCS-1 mRNA, which are proteins involved in the JAK-STAT pathway. nih.gov This finding suggests that, under these specific experimental conditions, chondroitin sulfate's anti-inflammatory actions may not be mediated through the JAK-STAT signaling cascade. nih.gov

NF-κB Pathway

The Nuclear Factor-kappaB (NF-κB) pathway is a central regulator of inflammatory responses, and its inhibition is a key mechanism for the anti-inflammatory effects of this compound. nih.govyoutube.com NF-κB is a protein complex that controls the transcription of DNA for cytokines and other pro-inflammatory mediators. youtube.com

Multiple studies have demonstrated that chondroitin sulfate effectively inhibits NF-κB activation in various cell types. In IL-1β-stimulated rabbit chondrocytes, chondroitin sulfate was shown to reduce the nuclear translocation of NF-κB. nih.gov Similarly, in LPS-stimulated rat astrocytes, chondroitin sulfate prevented the translocation of the p65 subunit of NF-κB into the nucleus, thereby mitigating the inflammatory response. nih.gov

Further research on THP-1 macrophages has shown that chondroitin sulfate works upstream of the inflammasome by inhibiting the activation of several NF-κB transcription factors, including p65, p50, c-Rel, and RelB. nih.gov This inhibition occurs even when NF-κB activity is induced by agonists for Toll-like receptor 4 (TLR4) and TLR2. nih.gov By preventing the activation and nuclear translocation of NF-κB, chondroitin sulfate effectively suppresses the expression of downstream inflammatory genes like cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

Table 3: Inhibitory Effects of Chondroitin Sulfate on the NF-κB Pathway

Cell Type Stimulus NF-κB Component/Process Observed Effect Reference
Rabbit Chondrocytes Interleukin-1β (IL-1β) NF-κB nuclear translocation Reduced nih.gov
Rat Astrocytes Lipopolysaccharide (LPS) p65 nuclear translocation Prevented nih.gov

Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. nih.gov It regulates the expression of antioxidant proteins that protect cells from damage induced by oxidative insults. nih.gov

Chondroitin sulfate has been shown to exert protective effects through the modulation of the Nrf2 pathway. In a study on human neuroblastoma SH-SY5Y cells exposed to the neurotoxin 6-hydroxydopamine (6-OHDA), chondroitin sulfate demonstrated significant anti-oxidation and anti-apoptotic effects. nih.gov The mechanism underlying these protective effects was linked to its ability to counteract the 6-OHDA-induced reduction of nuclear Nrf2 expression. By restoring Nrf2 levels, chondroitin sulfate helps to inhibit the overproduction of intracellular reactive oxygen species (ROS) and supports the activity of endogenous antioxidants. nih.gov This suggests that the antioxidant properties of chondroitin sulfate are mediated, at least in part, through the upregulation of the Nrf2 signaling pathway. nih.gov

PTEN/AKT Signaling

The PTEN/AKT signaling pathway is a critical regulator of the cell cycle, survival, and proliferation. AKT is a serine/threonine kinase, and its activation is negatively regulated by the tumor suppressor phosphatase and tensin homolog (PTEN). The effect of this compound on this pathway appears to be highly context- and cell-type-dependent.

In the context of cancer, specifically BRAF V600E-expressing melanoma cells, chondroitin sulfate A (CHSA) has been shown to promote tumor growth by inhibiting PTEN. nih.gov The mechanism involves CHSA, the product of chondroitin sulfate glucuronyltransferase (CSGlcA-T), enhancing the binding of casein kinase 2 (CK2) to PTEN. This leads to the phosphorylation and subsequent inhibition of PTEN, which is essential to sustain the activation of AKT in these specific cancer cells. nih.gov

Conversely, in human chondrocytes, chondroitin sulfate has been reported to suppress metalloproteinases through the inhibition of the Akt/NF-κB pathway. nih.gov This finding suggests that in a non-cancerous, cartilage-related context, chondroitin sulfate may have an opposing effect on AKT signaling compared to its role in certain melanoma cells. This highlights the complexity of chondroitin sulfate's biological functions, which can vary significantly depending on the cellular environment and the specific oncogenic mutations present.

Table 4: Compounds Mentioned in the Article

Compound Name
This compound
Interleukin-1beta (IL-1β)
Genistein
Platelet-derived growth factor (PDGF)
Lipopolysaccharide (LPS)

Role in Extracellular Matrix Assembly and Remodeling

Sodium chondroitin sulfate is a fundamental component of the extracellular matrix (ECM), particularly abundant in connective tissues like cartilage, bone, skin, ligaments, and tendons nih.govmedchemexpress.comnih.gov. As a sulfated glycosaminoglycan (GAG), it is typically found covalently attached to core proteins to form proteoglycans wikipedia.org. These proteoglycans are integral to the structure and function of the ECM.

A primary role of chondroitin sulfate in the ECM is providing resistance to compressive forces, a critical function in articular cartilage wikipedia.org. The high concentration of negatively charged sulfate and carboxyl groups on the chondroitin sulfate chains attracts water, endowing the tissue with hydration and elasticity medchemexpress.com. This allows the cartilage to withstand tensile stress during joint loading medchemexpress.com.

Chondroitin sulfate is actively involved in the assembly and organization of the ECM. In tendons, for instance, it associates with collagen and participates in the fibril assembly process during development wikipedia.org. It is thought to occupy the volume between collagen fibrils, helping to keep them separated and enhancing the tissue's ability to withstand deformation wikipedia.org. By interacting with various proteins in the extracellular matrix, chondroitin sulfate helps regulate cellular activities and maintain the anabolic/catabolic balance in chondrocytes nih.govmedchemexpress.com. The continuous process of ECM remodeling is influenced by chondroitin sulfate, which can stimulate the synthesis of key matrix components like type II collagen and proteoglycans while also modulating the enzymes responsible for their degradation medchemexpress.comnih.gov. This regulation helps to maintain ECM homeostasis researchgate.net.

Regulation of Enzyme Activity

Sodium chondroitin sulfate exerts significant regulatory effects on the enzymes that control the degradation and remodeling of the extracellular matrix. Its mechanism of action involves a dual approach: directly inhibiting the activity of cartilage-degrading enzymes and modulating the function of their endogenous inhibitors wikipedia.orge-century.us. This enzymatic regulation is crucial for preserving the structural integrity of tissues like cartilage.

Chondroitin sulfate has been shown to suppress the activity of several key enzymes implicated in cartilage breakdown. Matrix metalloproteinases (MMPs) are a primary target. MMPs are the main mediators of cartilage destruction, capable of degrading all components of the extracellular matrix e-century.us.

Collagenases and MMP-13: MMP-13, also known as collagenase-3, is a key enzyme in the breakdown of cartilage due to its potent ability to cleave type II collagen, the main structural protein in articular cartilage nih.goveexot-journal.com. Research has demonstrated that chondroitin sulfate can significantly down-regulate MMP-13. In interleukin-1β-stimulated osteoblasts, chondroitin sulfate treatment counteracted the induced expression of MMP-13 by 60% and inhibited its release by 38%. Another study in an osteoarthritis animal model showed that chondroitin sulfate administration reduced MMP-13 protein levels by 15% and mRNA expression by 17% e-century.us. Beyond direct inhibition of enzyme activity, chondroitin sulfate also affects collagen at the transcriptional level, where it has been shown to decrease the synthesis of type I collagen by down-regulating the expression of key transcription factors nih.gov.

Aggrecanases: Aggrecanases, such as ADAMTS5, are proteases responsible for degrading aggrecan, the major proteoglycan in cartilage that provides its compressive strength. While some studies suggest that the breakdown products of chondroitin sulfate might induce ADAMTS5 expression, intact chondroitin sulfate is understood to play a protective role nih.gov. Its primary mechanism against aggrecanases appears to be indirect, through the modulation of their inhibitors, such as TIMP-3 nih.gov.

MMP-9: MMP-9 (Gelatinase B) is another critical enzyme in ECM degradation. Studies have shown that chondroitin sulfate effectively inhibits both the expression and activity of MMP-9 nih.gov. In one animal model, chondroitin sulfate treatment led to a 40% reduction in MMP-9 protein levels and a 29% decrease in its mRNA expression e-century.us. This inhibitory action on MMP-9 is a key factor in preventing the degradation of the cartilage matrix nih.gov.

Table 1: Inhibitory Effects of Chondroitin Sulfate on Cartilage-Degrading Enzymes

Enzyme Target Finding Quantitative Effect Source
MMP-13 Down-regulated protein and mRNA levels. ▼ 15% (protein), ▼ 17% (mRNA) e-century.us
MMP-13 Counteracted IL-1β-induced expression and release. ▼ 60% (expression), ▼ 38% (release) researchgate.net
MMP-9 Down-regulated protein and mRNA levels. ▼ 40% (protein), ▼ 29% (mRNA) e-century.us

| MMP-9 | Inhibited expression and activity in chondrocytes. | Not specified | nih.gov |

In addition to directly inhibiting degradative enzymes, chondroitin sulfate helps maintain tissue integrity by modulating the activity of Tissue Inhibitors of Metalloproteinases (TIMPs). TIMPs are the natural inhibitors of MMPs, and the balance between MMPs and TIMPs is a critical control point in tissue remodeling e-century.us.

Research shows that chondroitin sulfate can up-regulate the expression of certain TIMPs. In human chondrocytes, treatment with chondroitin sulfate increased the expression of both TIMP-1 and TIMP-2 nih.gov. An in vivo study confirmed these findings, demonstrating that chondroitin sulfate administration significantly up-regulated TIMP-1 at both the protein (24% increase) and mRNA (28% increase) levels e-century.us.

The interaction with TIMP-3 is more complex and highlights a sophisticated regulatory mechanism. TIMP-3 is unique among TIMPs as it binds to the extracellular matrix nih.gov. Sulfated glycosaminoglycans, including specific forms of chondroitin sulfate, bind to TIMP-3. This binding serves two key functions: it prevents the cellular uptake and subsequent degradation of TIMP-3, thereby increasing its concentration in the matrix, and it enhances TIMP-3's affinity for its target metalloproteinases, such as the aggrecanase ADAMTS-5 nih.gov. By stabilizing and enhancing the function of TIMPs, chondroitin sulfate shifts the enzymatic balance away from degradation and towards the preservation of the extracellular matrix e-century.us.

Table 2: Modulatory Effects of Chondroitin Sulfate on TIMPs

TIMP Target Finding Quantitative Effect Source
TIMP-1 Up-regulated protein and mRNA levels. ▲ 24% (protein), ▲ 28% (mRNA) e-century.us
TIMP-1 & TIMP-2 Increased expression in human chondrocytes. Not specified nih.gov

| TIMP-3 | Binds to CS, inhibiting TIMP-3 degradation and enhancing its activity against metalloproteinases. | Not specified | nih.gov |

Biological Roles of Chondroitin Sulfate in Developmental and Physiological Processes Mechanistic Studies

Role in Cell Behavior

CSPGs are known to be involved in modulating various cellular functions, including cell adhesion, growth, migration, and receptor binding. wikipedia.org The interaction between cells and the surrounding ECM, which is rich in CSPGs, plays a crucial role in regulating signaling pathways that direct cell behavior. iiarjournals.org

Chondroitin (B13769445) sulfate (B86663) plays a complex and often dual role in the regulation of cell adhesion, a fundamental process for tissue structure and cell communication. nih.gov The adhesion of cells to the ECM is a tightly regulated process where GAGs like chondroitin sulfate can help form specific adhesion sites. iiarjournals.org The function of CS in adhesion can be influenced by whether it is bound to the cell surface as a proteoglycan or present as a free chain.

In studies on fibrosarcoma cells, the removal of cell-associated CS chains or the inhibition of their synthesis was found to severely impair cell adhesion. iiarjournals.orgnih.gov This indicates that endogenous, cell-surface CSPGs are critical for establishing stable adhesions. Conversely, treatment with free, exogenous chondroitin sulfate chains was shown to inhibit the adhesion of these same cells. iiarjournals.orgnih.gov This suggests a dynamic interplay where cell-surface CSPGs promote adhesion, while soluble CS can disrupt it, potentially facilitating de-adhesion required for processes like cell migration. The modulation of these adhesive properties is critical for both normal physiological functions and pathological conditions, as the dynamic assembly and disassembly of cell-matrix adhesions are vital for cell movement. iiarjournals.org

Cell migration is a cyclical process that requires the continuous formation and breakdown of cell-matrix adhesions, processes heavily influenced by chondroitin sulfate. iiarjournals.org Studies have demonstrated that both endogenous and exogenous CS can significantly regulate cell motility and migration.

Chondroitin sulfate is a critical regulator of cell proliferation and differentiation across various tissues. frontiersin.orgnih.gov It interacts with growth factors and cytokines in the extracellular matrix, modulating their activity and influencing cell fate decisions. patsnap.com

In human chondrocytes, chondroitin sulfate has been shown to significantly induce cell proliferation at certain concentrations. nih.gov In the context of the nervous system, CSPGs are enriched in the environment of neural stem cells (NSCs). biologists.com Enzymatic removal of CS-GAGs from embryonic forebrain neural stem/progenitor cells led to a reduction in cell proliferation and impaired the formation of neurospheres. biologists.com This suggests that CS promotes the proliferation of neurogenic progenitors. biologists.com Similarly, in the Drosophila midgut, a lack of chondroitin sulfate results in higher levels of intestinal stem cell (ISC) proliferation, leading to hyperplasia. plos.orgnih.gov This indicates that CS is required for the proper control of ISC division. plos.org

Regarding differentiation, CS is indispensable for the differentiation of mouse embryonic stem cells; without it, these cells fail to differentiate into multiple lineages. frontiersin.org A temporal reduction in CS levels is also required for normal skeletal muscle differentiation. nih.gov The forced downregulation of CS enhances myogenic differentiation, suggesting that the precise regulation of CS abundance is a crucial determinant in this process. nih.govnih.gov

Table 1. Research Findings on the Role of Chondroitin Sulfate in Cell Proliferation and Differentiation
Cell/Tissue TypeEffect of Chondroitin SulfateKey FindingsSource
Human ChondrocytesPromotes ProliferationCS at concentrations of 100-400 µg/mL significantly induced cell proliferation. nih.gov
Neural Stem/Progenitor CellsPromotes Proliferation & Regulates DifferentiationRemoval of CS reduced proliferation and neurogenesis, while expanding the astroglial population. biologists.com
Drosophila Intestinal Stem CellsInhibits ProliferationLoss of a key CS biosynthetic gene resulted in elevated levels of ISC proliferation and midgut hyperplasia. plos.orgnih.gov
Mouse Embryonic Stem CellsRequired for DifferentiationEmbryonic stem cells deficient in CS failed to differentiate into multiple lineages. frontiersin.org
Skeletal Myoblasts (C2C12)Inhibits DifferentiationA temporal decrease in CS levels is required for myoblast fusion; forced reduction of CS enhances myogenic differentiation. nih.gov

Chondroitin sulfate is essential for the functional integrity of stem cells, playing important roles in maintaining pluripotency and directing differentiation. frontiersin.org The specific sulfation patterns of CS chains help define the local extracellular environment, or niche, that contributes to the maintenance of the stem cell phenotype. researchgate.netbohrium.com

Cardiac Stem Cells: Endogenous chondroitin sulfate plays a novel, biphasic role in the specification of the cardiac cell lineage from embryonic stem cells. plos.orgnih.gov Its function is mediated through the modulation of the Wnt/β-catenin signaling pathway, which is a known regulator of cardiac development. plos.orgnih.gov Enzymatic removal of CS leads to defects in cardiac differentiation and a reduction in the number of functional, beating cardiac foci. plos.orgnih.gov This establishes CS and its sulfation balance as important regulators of cardiac cell lineage decisions. nih.gov

Hematopoietic Stem Cells: Chondroitin sulfate has distinct roles in hematopoietic stem and progenitor cells (HSPCs) versus the surrounding bone marrow (BM) niche. nih.govnii.ac.jp A key enzyme for CS biosynthesis is highly expressed in HSPCs. nih.gov While a greater number of HSPCs exist in mice with a deficiency in this enzyme, these cells show significantly impaired long-term repopulation ability. nii.ac.jp In contrast, a CS-deficient bone marrow niche better supports the repopulation of normal HSPCs. nih.govnii.ac.jp This indicates that CS in hematopoietic cells is important for their function, while CS in the niche may have a restraining role. ashpublications.org Some studies also show that certain chondroitin sulfates can stimulate the release of white and red blood cells from the bone marrow. mdpi.com

Corneal Limbal Stem Cells: The limbal region of the cornea, which houses the corneal epithelial stem cell niche, shows specific localization of various CS sulfation motifs. researchgate.netbohrium.com This suggests CS is a key component of the extracellular matrix that helps maintain this specialized niche. researchgate.net CS acts as a regulatory ligand for a spectrum of signaling molecules, including morphogens and cytokines, during corneal growth and development. nih.govnih.gov The precise expression of CS with specific sulfation patterns is believed to help define the local microenvironment that maintains the stem cell phenotype. bohrium.com

Table 2. Role of Chondroitin Sulfate in Stem Cell Lineage Specification
Stem Cell TypeFunction of Chondroitin SulfateMechanism/Key PathwaySource
Cardiac (Embryonic Stem Cells)Regulates differentiation into cardiac lineageBiphasic inhibition of the Wnt/β-catenin signaling pathway plos.orgnih.gov
Hematopoietic Stem CellsMaintains HSPC function; modulates the nicheDistinct roles in HSPCs (promotes function) vs. the stromal niche (restrains repopulation) nih.govnii.ac.jp
Corneal Limbal Stem CellsModulates the stem cell nicheActs as a regulatory ligand for signaling molecules; specific sulfation patterns define the niche environment researchgate.netbohrium.com

Involvement in Tissue Development and Morphogenesis

The extracellular matrix is critically important for most cellular processes that drive tissue formation, including differentiation and morphogenesis. nih.govfrontiersin.org Chondroitin sulfate proteoglycans, as major components of the ECM, are key regulators of these processes. nih.gov They are involved in the development of numerous tissues, including the lungs and kidneys, by influencing cell growth and tissue architecture. physiology.orgnih.gov

Chondroitin sulfate proteoglycans are fundamental to skeletal development, particularly within the growth plates of long bones, which are the cartilage templates that are eventually replaced by bone. nih.gov The process of chondrogenesis—the formation of cartilage—is regulated by a complex program involving chondrocyte proliferation, differentiation, and elaboration of a mineralized matrix. nih.gov

CSPGs play multiple roles in this process. In cartilage, the sulfation of CS chains generates osmotic swelling pressure that enables the tissue to withstand compressive loads. nih.gov Furthermore, these sulfated chains foster direct interactions with specific growth factors and signaling molecules that control growth plate morphogenesis, such as Indian hedgehog (IHH) and Fibroblast Growth Factors (FGFs). frontiersin.orgnih.gov The enzymes that synthesize chondroitin sulfate are co-expressed with aggrecan, a major CSPG in cartilage, in the pre-hypertrophic zone of embryonic growth plates. frontiersin.org Loss-of-function mutations in these enzymes can lead to skeletal abnormalities, underscoring their critical role. frontiersin.org Studies using mesenchymal stem cells (MSCs) have shown that the concentration of chondroitin sulfate in a hydrogel scaffold can significantly influence their chondrogenic differentiation, further demonstrating its direct role in promoting cartilage formation. nih.gov

Mechanistic Insights into Physiological Functions

Chondroitin sulfate is a primary functional component of connective tissues, especially cartilage. Within the cartilage matrix, it is found on large proteoglycans like aggrecan. The abundant sulfate groups on the chondroitin sulfate chains are negatively charged, which allows them to attract and retain a large number of water molecules. This hydration provides cartilage with its gel-like consistency and remarkable ability to resist compressive forces, which is essential for its role in providing cushioning in joints. This mechanism of water retention is fundamental to the elasticity, mechanical resilience, and shock-absorbing properties of connective tissues.

The extracellular matrix is a dynamic environment that provides both structural support and biochemical cues that influence cell behavior. Chondroitin sulfate proteoglycans are key regulators of this environment. They can bind, store, and control the release of various bioactive signaling molecules, including growth factors, morphogens, and cytokines. By doing so, CSPGs can modulate the availability and activity of these factors in the extracellular space, thereby influencing critical cellular processes like proliferation, differentiation, and migration. For example, CSPGs in the growth plate of long bones help to establish and maintain the diffusion gradient of the morphogen Indian hedgehog (IHH), which is critical for regulating chondrocyte proliferation and differentiation during skeletal development.

Preclinical Research Models for Mechanistic Elucidation of Chondroitin Sulfate a

In Vitro Cell Culture Models

In vitro models involve the use of living cells grown in a controlled, artificial environment outside of a living organism. This approach allows for detailed examination of cellular responses to Sodium Chondroitin (B13769445) Sulfate (B86663) A.

Chondrocytes, the primary cells found in cartilage, are a key focus of in vitro research on Sodium Chondroitin Sulfate A. Studies have shown that chondroitin sulfate can stimulate the production of proteoglycans by chondrocytes nih.gov. In monolayer cultures of embryonic chick chondrocytes, the addition of chondroitin sulfate to the culture media was found to stimulate the production of chondroitin sulfate proteoglycan nih.gov. This effect was observed throughout the culture period, with a maximal effect during the logarithmic growth phase nih.gov. The synthesis of proteoglycans is a crucial process for maintaining the integrity and function of cartilage.

Furthermore, in vitro experiments suggest that chondroitin sulfate has an inhibitory effect on enzymes that degrade cartilage. It has been shown to inhibit the expression of interleukin-1-induced metalloproteinases, which are key enzymes in the breakdown of the cartilage matrix nih.gov. The regulation of these anabolic and catabolic processes is essential for cartilage homeostasis.

Table 1: Summary of In Vitro Studies on Chondrocytes and this compound

FindingModel SystemObserved EffectReference
Increased Proteoglycan SynthesisHuman Articular ChondrocytesStimulation of proteoglycan production. nih.gov
Stimulation of Chondroitin Sulfate Proteoglycan ProductionEmbryonic Chick Chondrocytes in MonolayerIncreased production of chondroitin sulfate proteoglycan. nih.gov
Enzyme InhibitionIn vitro chondrocyte modelsInhibition of IL-1-induced metalloproteinases. nih.gov

Fibroblasts are critical cells in connective tissue, and their interaction with this compound has been a subject of investigation. In confluent human fibroblast cultures, chondroitin sulfate proteoglycan is a component of the fibronectin-containing pericellular matrix fibers nih.gov. Immunofluorescence microscopy has revealed that in addition to being part of the fibrillar matrix, chondroitin sulfate is also diffusely distributed at the cell surface nih.gov. This suggests that chondroitin sulfate is an integral component of the outer aspect of the plasma membrane in fibroblasts nih.gov.

Studies have also indicated that chondroitin sulfate can influence fibroblast behavior, such as cell adhesion and migration researchgate.net. The presence of chondroitin sulfate in the extracellular environment can modulate wound closure in vitro researchgate.net.

Table 2: Research Findings from In Vitro Fibroblast Studies with Chondroitin Sulfate

FindingModel SystemObserved EffectReference
Component of Pericellular MatrixConfluent Human Fibroblast CulturesChondroitin sulfate proteoglycan is part of the fibronectin-containing matrix fibers. nih.gov
Cell Surface DistributionSubconfluent Human Fibroblast CulturesDiffuse distribution of chondroitin sulfate at the cell surface. nih.gov
Regulation of Cell MigrationHuman Gingival FibroblastsChondroitin sulfate regulates cell migration and wound closure. researchgate.net

The role of chondroitin sulfate proteoglycans (CSPGs) in cancer progression has been investigated using various cancer cell lines. Increased production of chondroitin sulfate/dermatan sulfate glycosaminoglycans has been observed in transformed fibroblasts and mammary carcinoma cells nih.gov. In fibrosarcoma cells, these polysaccharides have been shown to contribute to cell proliferation, adhesion, and migration nih.gov.

In breast cancer, particularly aggressive cell lines, chondroitin sulfates play a significant role in metastasis nih.gov. Studies have shown that chondroitin sulfate on the surface of breast cancer cells can function as ligands for P-selectin, a cell adhesion molecule involved in metastatic spread nih.gov. Specifically, the chondroitin sulfate proteoglycan 4 (CSPG4) has been identified as a carrier for these P-selectin ligands nih.gov. The invasive activity of the basal-like breast cancer cell line MDA-MB-231 has been shown to be enhanced by chondroitin sulfates frontiersin.org.

In melanoma, CSPG4 is a well-known melanoma-associated antigen and its expression is linked to tumor cell motility, invasiveness, and metastatic potential nih.gov. Studies using melanoma cell lines have demonstrated that targeting CSPG4 can inhibit tumor cell functions nih.gov. For instance, a CSPG4-specific monoclonal antibody was found to decrease the viability, colony formation ability, and invasive capacity of CSPG4-positive melanoma cells nih.gov.

The overexpression of CSPG4 is also associated with gliomas, another type of cancer where chondroitin sulfate is being studied for its role in tumor progression nih.gov.

Table 3: Role of Chondroitin Sulfate in Various Cancer Cell Lines

Cancer TypeCell Line ExampleObserved Effect of Chondroitin Sulfate/CSPGsReference
Fibrosarcoma-Contributes to cell proliferation, adhesion, and migration. nih.gov
Breast CancerMDA-MB-231Functions as P-selectin ligands, promoting metastasis; enhances invasive activity. nih.govfrontiersin.org
MelanomaWM164 (CSPG4-positive)CSPG4 promotes cell motility, invasiveness, and metastatic potential. nih.govnih.gov
Glioma-Overexpression of CSPG4 is associated with this tumor type. nih.gov

Research using mouse embryonic stem cells (ESCs) has highlighted the importance of chondroitin sulfate in maintaining pluripotency and influencing differentiation. One study generated glucuronyltransferase-I-knockout ESCs, which lack chondroitin sulfate, and found that its absence was detrimental to maintaining the pluripotent state of these cells . The study also suggested that chondroitin sulfate promotes the initial commitment of ESCs to differentiation . This indicates a fundamental role for chondroitin sulfate in the early stages of embryonic development.

In the context of the nervous system, chondroitin sulfate proteoglycans are major components of the extracellular matrix. Studies using primary cortical cultures have shown that a subset of neurons produce and express a cell surface-associated chondroitin sulfate proteoglycan jneurosci.orgjneurosci.org. These molecules are part of the perineuronal nets that surround neurons jneurosci.orgjneurosci.org.

The role of chondroitin sulfate in neural stem cell differentiation has also been investigated. In tissue culture isolates from the prospective neural plate of chick embryos, the removal of chondroitin sulfate led to altered associations of neural progenitors and changes in the normal sequence of neural marker gene expression nih.gov. The absence of chondroitin sulfate resulted in reduced expression of Sox2, a key neural precursor marker, and an increase in anterior neural regionalization markers nih.gov. This suggests that chondroitin sulfate is crucial for maintaining cells in a neural precursor state nih.gov. Furthermore, specific sulfation patterns in chondroitin sulfate chains have been shown to mediate neuronal guidance cues and axonal growth inhibition in cultured primary neurons nih.gov. Chondroitin-4-sulfate (chondroitin sulfate A), in particular, exhibits a strong negative guidance cue to mouse cerebellar granule neurons nih.gov.

Table 4: Effects of Chondroitin Sulfate in Neuronal and Glial Cell Cultures

Model SystemKey FindingObserved EffectReference
Primary Cortical CulturesNeuronal Production of CSPGsA subset of neurons produces and expresses a cell surface-associated CSPG. jneurosci.orgjneurosci.org
Chick Embryo Neural Plate IsolatesNeural Stem Cell DifferentiationRemoval of chondroitin sulfate alters neural progenitor association and gene expression, suggesting a role in maintaining the neural precursor state. nih.gov
Cultured Primary NeuronsAxonal GuidanceChondroitin-4-sulfate acts as a strong negative guidance cue for growing axons. nih.gov

Ex Vivo Tissue Explant Models (e.g., Cartilage Explants)

Ex vivo models, which use tissue explants cultured outside the body, bridge the gap between in vitro cell culture and in vivo animal studies. These models maintain the three-dimensional structure and cellular interactions of the native tissue, providing a more physiologically relevant environment to study the effects of compounds like this compound.

Cartilage explants are commonly used to investigate cartilage metabolism and the effects of potential therapeutic agents. Human osteochondral explants, for instance, can be kept in long-term culture while preserving their viability and composition, making them a valuable tool for studying conditions like osteoarthritis nih.gov. These models allow for the assessment of changes in cartilage components, such as sulfated glycosaminoglycan (sGAG) content, which can be measured using assays like the dimethyl methylene blue (DMMB) assay with chondroitin sulfate as a reference nih.govfrontiersin.orgnih.gov.

The use of bovine and human cartilage explants has been established as an effective system to evaluate the delivery and efficacy of therapeutic molecules targeted to chondrocytes researchgate.net. The dense matrix of cartilage presents a barrier to drug delivery, and explant models provide a means to study the penetration and distribution of therapeutic agents within the tissue researchgate.net. These models offer a more controlled experimental setting than in vivo studies and can reduce the need for animal experimentation nih.govnih.gov.

In Vivo Animal Models

In vivo animal models are indispensable for understanding the complex biological roles of this compound (CS-A) in a whole-organism context. These models, ranging from small mammals to invertebrates and fish embryos, allow researchers to investigate its function in tissue integrity, inflammation, development, longevity, and neural patterning.

Rat and mouse models are extensively used to study the effects of chondroitin sulfate in the context of tissue degradation and inflammation, particularly in joint diseases like osteoarthritis (OA) and in neuroinflammatory conditions.

In rat models of adjuvant-induced arthritis (AAR), a model for polyarthritis, orally administered chondroitin sulfate demonstrated an ability to slow the development of arthritis and reduce disease markers. nih.gov Studies using mono-iodoacetate (MIA) to induce OA in rats have also been employed to investigate the pharmacokinetic properties of chondroitin sulfate. scienceopen.com In such models, porcine-derived chondroitin sulfate sodium was shown to reduce inflammatory markers, promote cartilage regeneration, and improve locomotor function. mdpi.comnih.gov The compound was found to decrease levels of extracellular matrix degradation markers, including cartilage oligomeric matrix protein (COMP) and C-terminal telopeptide of type II collagen (CTX-II), while modulating the expression of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). mdpi.com Specifically, chondroitin sulfate administration has been shown to prevent the elevation of joint metalloproteases and subsequent cartilage damage. nih.gov

Mouse models have been crucial for understanding the role of chondroitin sulfate biosynthesis in inflammation and neurodegeneration. The small with kinky tail (skt) mouse is a spontaneous mutant line with a deletion in the chondroitin sulfate synthase 1 (Chsy1) gene. wisc.edunih.gov These mice exhibit accelerated aging, increased inflammation in the brain and retina, and neurodegeneration in the hippocampus. wisc.edunih.gov The Chsy1 mutation leads to a dramatic decrease in chondroitin sulfate glycosaminoglycans (GAGs), which appears critical for regulating immune cells of the myeloid lineage and maintaining the integrity of neuronal tissues. wisc.eduresearchgate.net Furthermore, in mouse models of neuroinflammation induced by lipopolysaccharide (LPS), administration of certain compounds was found to upregulate chondroitin sulfate proteoglycans (CSPGs) in the hippocampus, which may help alleviate cognitive deficits. nih.gov Low-molecular-weight chondroitin sulfate has also been shown to significantly downregulate serum inflammatory factors like TNF-α and IL-1β in LPS-induced neuroinflammation models in mice. frontiersin.org

Table 1: Research Findings in Small Mammalian Models

Model Organism Model Type Key Findings Related to Chondroitin Sulfate A Reference
Rat Adjuvant-Induced Arthritis (AAR) Slowed arthritis development; reduced disease markers and pro-inflammatory cytokines. nih.gov
Rat Mono-iodoacetate (MIA)-Induced Osteoarthritis Reduced inflammatory markers; promoted cartilage regeneration; decreased matrix degradation markers (COMP, CTX-II). mdpi.comnih.gov
Mouse skt mutant (Chsy1 deletion) Lack of CS biosynthesis leads to accelerated aging, neuroinflammation, and neurodegeneration. wisc.edunih.gov

Invertebrate models offer powerful genetic tools to investigate the fundamental roles of chondroitin sulfate in development and aging. tuni.finih.govnih.gov Although historically known for its role in vertebrate skeletal systems, the presence of chondroitin sulfate in primitive species without cartilage, like Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode), points to more ancient biological functions. tuni.finih.govnih.gov

In C. elegans, chondroitin sulfate has been linked to longevity and healthspan. nih.gov Supplementation with chondroitin sulfate was found to increase the lifespan of C. elegans by 23-28%. frontiersin.org This effect is proposed to be mediated through the maintenance of ECM homeostasis, as chondroitin sulfate supplementation was observed to retard the age-related decline of collagen renewal. frontiersin.org Further studies have shown that endogenous chondroitin plays a pivotal role in controlling both lifespan and healthspan. researchgate.netnih.gov A gain-of-function mutation in mig-22, the chondroitin polymerizing factor, leads to elevated chondroitin levels and a significant extension of both lifespan and healthspan in the nematode. researchgate.netnih.gov This longevity effect is dependent on SQV-5, the chondroitin synthase, highlighting the central role of chondroitin biosynthesis in aging. researchgate.netnih.gov

Table 2: Research Findings in Invertebrate Models

Model Organism Area of Study Key Findings Related to Chondroitin Sulfate A Reference
Drosophila melanogaster Development & Organ Maintenance Required for structural integrity of the basement membrane and gross organ architecture; regulates intestinal stem cell proliferation. plos.orgumn.edunih.govbiologists.com

The zebrafish (Danio rerio) embryo is a valuable vertebrate model for studying nervous system development due to its rapid, external development and optical transparency. Chondroitin sulfates have been identified as key molecules in regulating the formation of motor nerves in zebrafish embryos. researchwithrutgers.comnih.gov CSPGs are present where spinal motor axons extend, suggesting a role in guiding their growth. nih.gov

Studies involving the enzymatic removal of chondroitin sulfate using chondroitinase ABC prior to motor axon outgrowth resulted in abnormal axonal projections in a significant percentage of ventral motor nerves, with common abnormalities including the formation of side branches. researchwithrutgers.comnih.gov This suggests that chondroitin sulfates normally act to constrain and guide the outgrowth of these nerves. nih.gov Conversely, injecting soluble chondroitin sulfates, including chondroitin sulfate-A, led to truncated or missing ventral motor nerves. nih.gov

Functional knockdown of chondroitin 4-O-sulfotransferase-1 (C4ST-1), an enzyme that catalyzes a frequent modification of chondroitin sulfate in zebrafish, also resulted in aberrant projection of spinal motor axons. firebird.jp These findings collectively indicate that the precise amount and structure of chondroitin sulfate, specifically 4-O-sulfated CS, are essential for proper motor axon guidance during zebrafish development. firebird.jp The zebrafish model has also been instrumental in studying the broader aspects of axonal regeneration after spinal cord injury, a process where CSPGs are known to be significant inhibitory factors in mammals. nih.govmpg.denih.gov

Gene Manipulation and Knockout Models for CSPG Biosynthesis

Genetic manipulation and knockout models have been fundamental in deciphering the specific functions of the enzymes involved in chondroitin sulfate proteoglycan (CSPG) biosynthesis. nih.gov The synthesis of a CSPG is a complex process involving numerous glycosyltransferases for the backbone and various sulfotransferases for modification. nih.govcaldic.comfrontiersin.org

In mice, targeted deletion of genes encoding these enzymes has revealed their essential roles in development. Knockout of Chsy1 (chondroitin sulfate synthase 1) results in viable mice that exhibit chondrodysplasia, delayed endochondral ossification, and reduced bone density. nih.govfrontiersin.org This demonstrates the critical role of CS chains in skeletal development. nih.govfrontiersin.org As previously mentioned, a spontaneous deletion in Chsy1 in skt mice leads to neuroinflammation and degeneration, highlighting a crucial function for CS in maintaining neuronal tissue integrity. wisc.edu Studies in mice with a deficiency in chondroitin sulfate N-acetylgalactosaminyltransferase 1 (CSGalNAcT1), another key enzyme for CS synthesis, showed reduced neurogenesis, further linking CS biosynthesis to cognitive function. nih.gov

In Drosophila, CRISPR-Cas9 mutagenesis has been used to generate mutants for Chondroitin synthase (Chsy). umn.eduproquest.com These models have been instrumental in studying the global function of CS in development, revealing its necessity for maintaining the structural integrity of the extracellular matrix and organ architecture. umn.edunih.gov

These genetic models allow researchers to perturb specific steps in the CSPG biosynthetic pathway, providing precise insights into how the structure of chondroitin sulfate chains contributes to their diverse biological functions in processes ranging from skeletal morphogenesis to neural development. nih.govcaldic.comnih.gov

Table 3: Gene Manipulation and Knockout Models for CSPG Biosynthesis

Model Organism Gene Manipulated Phenotype/Key Finding Reference
Mouse Chsy1 (knockout/deletion) Chondrodysplasia, delayed ossification, reduced bone density; neuroinflammation and neurodegeneration. wisc.edunih.govfrontiersin.org
Mouse Chpf (knockout) Slightly reduced femur/tibia length; shorter CS chain length in cartilage. frontiersin.org
Mouse CSGalNAcT1 (deletion) Reduced neurogenesis and cognitive memory. nih.gov

Advanced Analytical Methodologies for Chondroitin Sulfate Research

Chromatographic Techniques for Structural Analysis and Purity Assessment

Chromatographic methods are fundamental in the purification and analysis of chondroitin (B13769445) sulfate (B86663). By exploiting differences in physical or chemical properties, these techniques separate Sodium Chondroitin Sulfate A from other related compounds and impurities.

Affinity chromatography is a powerful technique for purifying and analyzing chondroitin sulfate proteoglycans (CSPGs) by utilizing specific biological interactions. ethernet.edu.etnih.gov This method relies on the high specificity of binding between a molecule of interest, such as chondroitin sulfate, and a ligand that is immobilized on a chromatographic stationary phase.

In the context of this compound (also known as chondroitin-4-sulfate), this technique can be employed to study its specific binding to various proteins. For instance, research has demonstrated that chondroitin-4-sulfate specifically binds to a triple-helical peptide derived from type IV collagen. researchgate.net In such experiments, the peptide is immobilized on an affinity column. When a solution containing different glycosaminoglycans is passed through the column, only those with an affinity for the peptide, like chondroitin-4-sulfate, will bind. The bound molecules can then be eluted by changing the conditions, such as increasing the salt concentration, and subsequently detected and quantified. researchgate.net This approach not only aids in purification but also provides valuable insights into the specific molecular interactions of this compound.

Spectroscopic and Spectrometric Approaches

Mass spectrometry (MS) has become a cornerstone for the structural analysis of complex carbohydrates like chondroitin sulfate. acs.org Techniques such as Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) are used for sequencing chondroitin sulfate oligosaccharides, helping to determine patterns of sulfation and uronic acid epimerization. acs.orgoup.com The current approach often involves digesting the long glycosaminoglycan (GAG) chains with enzymes like chondroitinase, followed by MS analysis of the resulting oligosaccharide-linked peptides. nih.gov This allows for the identification of the GAG-linked peptides and their core linker glycans. nih.gov

A significant challenge in GAG analysis is the presence of isomers, which have the same mass but different structures (e.g., different sulfation positions). researchgate.netglycopedia.eu Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful tool to address this limitation. nih.govmanchester.ac.uk IM-MS separates ions based on their size, shape, and charge in the gas phase, allowing for the differentiation of isomeric GAG disaccharides and oligosaccharides. researchgate.netacs.org For example, Trapped Ion Mobility-Mass Spectrometry (TIMS) can significantly reduce the analysis time for isomeric GAG disaccharides from hours to minutes compared to traditional liquid chromatography methods. glycopedia.eu This high-throughput capability is revolutionizing the field of GAG analysis. glycopedia.eu

Mass Spectrometry Technique Application in Chondroitin Sulfate A Research Key Findings/Advantages
ESI-MS/MS Sequencing of CS oligosaccharides to determine sulfation patterns and uronic acid epimerization. acs.orgoup.comProvides detailed information on the covalent structure and sequence of CS oligosaccharides. acs.org
Ion Mobility-MS (IM-MS) Separation and analysis of isomeric GAG disaccharides and oligosaccharides. researchgate.netacs.orgDifferentiates between structures with the same mass but different sulfation positions; significantly reduces analysis time. glycopedia.eu

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of chondroitin sulfates in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the primary structure and conformation of these complex polysaccharides. nih.gov

¹³C NMR spectra of chondroitin sulfates are well-resolved and allow for a more complete characterization than proton (¹H) NMR spectra. nih.gov Studies using ¹³C NMR have confirmed the main structural features of this compound, including the β-anomeric configuration and ⁴C₁(D) conformation of the N-acetyl-D-galactosamine and D-glucuronic acid residues. nih.gov However, NMR has also revealed that many chondroitin preparations can be heterogeneous, with samples of chondroitin sulfate A potentially containing sequences of chondroitin sulfate C. nih.gov ¹H NMR is also widely used for structural elucidation and for the quantification of chondroitin sulfate in various samples, often by integrating the signal from the N-acetyl group. nih.govresearchgate.net More advanced techniques, such as ³³S NMR, are also being explored to directly probe the chemical environment of the sulfate groups. researchgate.net

NMR Nucleus Information Obtained for Chondroitin Sulfate A
¹H Structural elucidation and quantification. nih.govresearchgate.net
¹³C Detailed characterization of anomeric configuration and conformation of sugar residues; assessment of sample heterogeneity. nih.gov
³³S Direct analysis of the sulfate group's chemical environment. researchgate.net

Biochemical and Biophysical Assays for Molecular Interactions

Understanding how this compound interacts with other biomolecules is key to deciphering its biological functions. Biochemical and biophysical assays are employed to measure these interactions in real-time, providing quantitative data on binding affinity and kinetics.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical sensing technique used to monitor molecular interactions in real time. nih.gov This method allows for the quantitative analysis of the binding kinetics (association and dissociation rates) and affinity between a ligand immobilized on a sensor surface and an analyte that flows over it. uic.edunicoyalife.com

SPR has been successfully used to study the specific interactions of this compound with various proteins. In a typical experiment, CS-A is immobilized on a sensor chip, and solutions containing potential binding partners are passed over the surface. plos.org The binding events are detected as a change in the refractive index at the sensor surface, which is recorded in a sensorgram. nih.gov Through this method, specific interactions have been confirmed between CS-A and proteins such as C1q, C4BP, and factor H. plos.org Furthermore, SPR analysis has demonstrated that CS-A from bovine trachea binds with high affinity to growth factors like basic fibroblast growth factor (bFGF) and brain-derived neurotrophic factor (BDNF). nih.gov This quantitative data is crucial for understanding the functional roles of this compound in biological processes. nih.gov

Interacting Partner (Analyte) Binding to Immobilized CS-A (Ligand) Reference
C1qSpecific Interaction Confirmed plos.org
C4BPSpecific Interaction Confirmed plos.org
Factor HSpecific Interaction Confirmed plos.org
Basic Fibroblast Growth Factor (bFGF)High-Affinity Binding nih.gov
Brain-Derived Neurotrophic Factor (BDNF)High-Affinity Binding nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized technique for the detection and quantification of chondroitin sulfate. This method offers high sensitivity and specificity for measuring chondroitin sulfate levels in various biological samples, including serum, plasma, and cell culture supernatants. assaygenie.combiocompare.com The principle behind chondroitin sulfate ELISA kits is often a competitive enzyme immunoassay. avivasysbio.comamsbio.com In this setup, the microtiter plate is pre-coated with a specific anti-chondroitin sulfate antibody. avivasysbio.com During the assay, chondroitin sulfate present in the sample competes with a fixed amount of biotinylated chondroitin sulfate for binding to the limited number of antibody sites. avivasysbio.comamsbio.com

After an incubation period, unbound components are washed away, and an avidin-horseradish peroxidase (HRP) conjugate is added to bind to the captured biotinylated chondroitin sulfate. avivasysbio.comamsbio.com A substrate solution is then added, which reacts with the HRP to produce a colorimetric signal. mybiosource.com The intensity of the color is inversely proportional to the concentration of chondroitin sulfate in the sample; a stronger signal indicates a lower concentration of the target molecule in the sample, and vice versa. mybiosource.com The concentration is determined by comparing the optical density of the samples to a standard curve generated from known concentrations of chondroitin sulfate. amsbio.com

Commercially available ELISA kits provide a valuable tool for researchers to accurately quantify chondroitin sulfate, which is crucial for studying its role in conditions like osteoarthritis and other joint-related disorders where its levels may be altered. assaygenie.com

Western Blotting for Protein Expression

Western blotting is a key technique for identifying and characterizing chondroitin sulfate proteoglycans (CSPGs), which consist of a core protein covalently linked to one or more chondroitin sulfate glycosaminoglycan (GAG) chains. nih.gov The detection of CSPGs by Western blotting often requires specific antibodies that recognize either the core protein or the CS chains themselves. nih.gov However, the large, negatively charged GAG chains can interfere with the migration of the proteoglycan in SDS-PAGE and subsequent transfer to a membrane. Therefore, enzymatic digestion of the CS chains is often a necessary step for successful detection. researchgate.net

Chondroitinase ABC is an enzyme commonly used to digest the chondroitin sulfate chains, leaving a "stub" on the core protein that can be recognized by specific antibodies. researchgate.net This enzymatic treatment is crucial for the antibody to access its epitope on the core protein or the remaining linkage region. researchgate.net A variety of monoclonal antibodies are available that recognize specific sulfation patterns within the chondroitin sulfate chains, which can be used to probe the structure of the GAG chains on the blotted proteins. nih.govnih.gov For instance, the CS-56 monoclonal antibody is a commonly used probe in these analyses. nih.gov

The general procedure involves separating the protein extracts by SDS-PAGE, transferring them to a membrane (like PVDF), and then incubating the membrane with a primary antibody specific to a CSPG core protein or a CS structural motif. nih.govusbio.net This is followed by incubation with a secondary antibody conjugated to an enzyme like HRP, which allows for chemiluminescent detection. nih.gov This technique allows researchers to analyze the expression levels of specific CSPGs and to get an indication of the nature of their GAG chains. researchgate.net

Micro-CT (for structural changes in animal models, excluding clinical findings)

Micro-computed tomography (Micro-CT) is a high-resolution imaging technique used to visualize and quantify three-dimensional micro-architectural changes in bone and cartilage in animal models. In the context of chondroitin sulfate research, micro-CT is employed to assess the effects of chondroitin sulfate on skeletal structures, particularly in models of bone loss or cartilage degradation.

For example, in studies investigating the effects of microgravity on bone health, a hind limb suspension (HLS) mouse model is used to simulate these conditions, which are known to induce oxidative stress and bone loss. nih.gov Micro-CT analysis of the femurs from these animals can reveal significant alterations in bone microstructure. nih.gov Parameters such as bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th) can be precisely measured.

In one such study, the HLS mice showed a significant decrease in these key bone parameters, indicative of bone loss. nih.gov Treatment with low-molecular-weight chondroitin sulfates (LMWCSs) was shown to prevent these HLS-induced alterations in bone microstructure. nih.gov The micro-CT data demonstrated that LMWCSs helped to maintain bone mass and the integrity of the trabecular network under simulated microgravity conditions. nih.gov This non-invasive imaging technique provides crucial quantitative data on the structural efficacy of chondroitin sulfate in preclinical animal models of bone and joint disorders. nih.govnih.gov

Glycoproteomic and Glycomic Methodologies

The intricate structural complexity of chondroitin sulfate chains presents a significant analytical challenge. nih.gov Advanced glycoproteomic and glycomic methodologies, primarily based on mass spectrometry (MS), have been developed to address this. nih.govnih.gov These approaches allow for the site-specific characterization of chondroitin sulfate modifications on core proteins and detailed structural analysis of the glycan chains themselves. nih.govnih.gov

A common glycoproteomic workflow involves the enzymatic digestion of CSPGs with trypsin to generate peptides, followed by treatment with chondroitinase ABC to depolymerize the CS chains, leaving a residual hexasaccharide stub attached to the serine glycosylation site. nih.govacs.org These CS-glycopeptides can then be enriched using techniques like strong anion-exchange (SAX) chromatography and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This method allows for the identification of novel CSPG core proteins and their specific glycosylation sites. nih.gov

Recent advancements have focused on improving the characterization of the sulfation patterns on these residual oligosaccharides. One innovative approach involves the use of sodium ion-pairing in positive mode LC-MS/MS. acs.org The formation of sodiated precursors protects the labile sulfate groups from fragmentation during high-energy collision-induced dissociation (HCD), enabling the precise assignment of sulfate modifications to specific sugar residues within the linkage region. acs.orgcore.ac.uk Glycomic approaches, on the other hand, focus on the analysis of the released CS chains or their constituent disaccharides after enzymatic digestion. nih.gov Ion mobility separation (IMS) coupled with mass spectrometry has proven to be a powerful tool for discriminating between different CS disaccharide motifs, including those with varying sulfation patterns. nih.gov

High-Throughput Assays for Cellular Responses (e.g., Neurite Outgrowth Assays)

High-throughput screening (HTS) assays are essential for evaluating the biological activities of compounds on a large scale. In the field of neuroscience, neurite outgrowth assays are a critical tool for studying neuronal development and regeneration. nih.gov Chondroitin sulfate proteoglycans are known inhibitors of neurite outgrowth, particularly in the context of central nervous system injury. mdpi.com High-throughput, image-based assays have been developed to quantify the effects of chondroitin sulfate and other molecules on this process. mdpi.comnih.gov

These assays typically utilize cultured neurons, which can be primary neurons or, increasingly, neurons derived from human induced pluripotent stem cells (hiPSCs). nih.govbiologists.com The cells are plated in multi-well plates (e.g., 96- or 384-well formats) that have been coated with substrates that either promote or inhibit neurite growth. mdpi.combiologists.com To study the inhibitory effects of chondroitin sulfate, it is often coated onto the plate as part of the substrate. mdpi.com The neurons are then treated with various compounds, and after a set incubation period, the cells are fixed and stained. agilent.com Fluorescent labeling of neuronal components, such as β-tubulin III for neurons and DAPI for nuclei, allows for automated imaging and analysis using high-content imaging systems. agilent.com

The image analysis software can automatically identify the cell bodies and trace the neurites, providing quantitative data on various parameters, including the number of neurites, total neurite length per cell, and the number of branch points. nih.govagilent.com This allows for a detailed, dose-dependent analysis of how different forms of chondroitin sulfate or compounds that modulate its effects impact neuronal morphology. mdpi.com These high-throughput methods are crucial for screening for potential therapeutic agents that can overcome the inhibitory environment created by CSPGs after neural injury. nih.gov

Techniques for Sulfation Pattern Mapping and Sequence Analysis

The biological function of chondroitin sulfate is largely determined by the specific pattern of sulfation along its polysaccharide chain. frontiersin.org Therefore, detailed mapping of these sulfation patterns and sequencing of the oligosaccharide chain are crucial for understanding its structure-function relationship. nih.gov A common approach to this analysis involves a combination of enzymatic digestion and chromatographic or mass spectrometric techniques. frontiersin.orgoup.com

For more detailed sequence analysis, partial enzymatic digestion can be employed to generate a library of larger oligosaccharides. nih.govoup.com These fragments can then be separated and sequenced. One sequencing method involves labeling the reducing end of the oligosaccharides, followed by limited digestion with another enzyme to generate a nested set of fragments. nih.govoup.com Subsequent disaccharide analysis of these fragments allows for the reconstruction of the original sequence. nih.govoup.com Mass spectrometry-based techniques are also powerful tools for sequencing chondroitin sulfate oligosaccharides, providing information on both the sequence of monosaccharides and the positions of sulfate groups. nih.govfrontiersin.org

Nanopore Sequencing for Glycosaminoglycan Characterization

Nanopore sequencing is an emerging, powerful, label-free technology for the single-molecule analysis of biomolecules. nih.gov Originally developed for DNA sequencing, its application has been extended to other biopolymers, including glycosaminoglycans (GAGs) like chondroitin sulfate. nih.govresearchgate.net This technique offers the potential for rapid and high-sensitivity analysis of GAG structure, which is challenging due to their immense structural complexity and unique sulfation patterns. nih.govglycopedia.eu

The principle of nanopore sequencing involves passing a molecule through a nano-scale pore, which can be a biological protein channel embedded in a membrane or a solid-state nanopore. nih.gov As the GAG molecule translocates through the pore, it causes a characteristic disruption in an ionic current that is passed across the membrane. acs.org The magnitude and duration of this current blockade are dependent on the size, shape, and charge of the portion of the molecule currently within the pore. rsc.org

Studies have shown that wild-type aerolysin nanopores can detect and characterize chondroitin sulfate oligosaccharides, discriminating between molecules of different sizes (from tetra- to icosasaccharides) and with varying contents and distributions of sulfate groups. glycopedia.eursc.org This technology has also demonstrated the ability to distinguish between different glycosidic linkages and epimers of uronic acid residues. researchgate.netglycopedia.eu By combining nanopore sensing with specific glycosidase enzymes, a proof-of-concept for continuous glycan sequencing has been demonstrated. acs.org As the enzyme sequentially cleaves monosaccharides from the glycan chain, they are captured by the nanopore, generating a sequence of distinct current signals that can be used to deduce the original sequence. acs.org This technology holds great promise for elucidating the fine structure of chondroitin sulfate, which is critical for understanding its diverse biological roles. researchgate.net

Theoretical and Computational Approaches in Chondroitin Sulfate Research

Molecular Modeling of Chondroitin (B13769445) Sulfate (B86663) Conformations and Interactions

Molecular modeling, particularly molecular dynamics (MD) simulations, has become a powerful technique to investigate the conformational dynamics and intermolecular interactions of chondroitin sulfate. nih.govresearchgate.net These computational methods allow for the exploration of the three-dimensional structures of chondroitin sulfate chains and their flexibility in aqueous environments.

Studies utilizing all-atom force fields, such as GLYCAM06, have explored the conformational space of chondroitin sulfate building blocks. nih.gov These simulations have revealed that the sulfation pattern significantly influences the molecule's structural and dynamic properties. For instance, four-sulfated sequences, characteristic of chondroitin sulfate A, are found to be more rigid compared to non-sulfated or six-sulfated sequences.

MD simulations have also been instrumental in understanding the interactions between chondroitin sulfate and various biomolecules, including proteins and ions. These models can predict the binding modes and sites of interaction, which are crucial for the biological activity of chondroitin sulfate. For example, simulations have shown that the specific sulfation pattern of chondroitin sulfate dictates its binding affinity to different growth factors and cytokines, thereby modulating their signaling pathways.

Key Findings from Molecular Modeling Studies of Chondroitin Sulfate
FindingComputational MethodSignificance
Four-sulfated sequences (Chondroitin Sulfate A) exhibit greater rigidity compared to other sulfation patterns.Molecular Dynamics (MD) with MM3 force fieldThe rigidity of the structure can influence the specificity of protein binding.
The sulfation pattern dictates the binding affinity and specificity to proteins like growth factors.Molecular Dynamics (MD) simulationsExplains the diverse biological roles of different chondroitin sulfate isomers.
Intra- and intermolecular hydrogen bonds are crucial for stabilizing the secondary structure.Molecular Dynamics (MD) simulationsProvides insight into the conformational stability of the polysaccharide chain.
The GLYCAM06 force field is suitable for exploring the conformational space of chondroitin sulfate building blocks.Molecular Dynamics (MD) simulationsEstablishes a reliable computational framework for studying chondroitin sulfates.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. ijpsr.com In the context of chondroitin sulfate research, QSAR studies can be employed to predict the biological effects of different chondroitin sulfate structures based on their physicochemical properties.

The development of a QSAR model for chondroitin sulfate would involve several key steps. First, a dataset of chondroitin sulfate molecules with known biological activities (e.g., anti-inflammatory, anticoagulant) would be compiled. Next, a set of molecular descriptors for each molecule would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and physicochemical, among others. For a complex polysaccharide like chondroitin sulfate, relevant descriptors could include:

Charge Density and Distribution: The number and location of sulfate and carboxyl groups.

Sulfation Pattern: The specific positions of sulfate groups along the disaccharide repeating units.

Conformational Parameters: Dihedral angles of glycosidic linkages, radius of gyration, and other shape descriptors obtained from molecular modeling.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed biological activity. This model can then be used to predict the activity of new or hypothetical chondroitin sulfate structures.

While the application of QSAR to complex polysaccharides like chondroitin sulfate is challenging due to their heterogeneity and conformational flexibility, it holds significant promise for the rational design of novel chondroitin sulfate-based therapeutics with optimized activity profiles.

Potential Molecular Descriptors for Chondroitin Sulfate QSAR Models
Descriptor CategoryExample DescriptorsRelevance to Biological Activity
PhysicochemicalMolecular Weight, Charge Density, pKaInfluences overall interactions and solubility.
TopologicalConnectivity indices, Shape indicesDescribes the branching and overall shape of the molecule.
StructuralSulfation pattern, Disaccharide compositionCrucial for specific protein recognition and binding.
ConformationalRadius of gyration, End-to-end distance, Dihedral anglesDetermines the three-dimensional shape and accessibility for interactions.

Predictive Models for Biological Functions based on Sulfation Code

The "sulfation code" of glycosaminoglycans, including chondroitin sulfate, refers to the specific pattern of sulfate groups along the polysaccharide chain. nih.govresearchgate.net This code is a key determinant of the biological functions of chondroitin sulfate, as it governs the specific interactions with a wide array of proteins, such as growth factors, cytokines, and cell surface receptors.

Predictive models are being developed to decipher this sulfation code and to forecast the biological functions of different chondroitin sulfate structures. These models often integrate experimental data from techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy with computational approaches such as molecular docking and MD simulations.

The underlying principle of these predictive models is that the unique three-dimensional arrangement of sulfate and carboxyl groups on the chondroitin sulfate chain creates specific binding motifs for proteins. By identifying these motifs and understanding the energetic contributions of individual sulfate groups to the binding affinity, it is possible to predict which proteins a particular chondroitin sulfate structure will interact with and, consequently, what its biological effects will be.

For example, models can predict the ability of a specific chondroitin sulfate sulfation pattern to promote or inhibit nerve growth by forecasting its interaction with axon guidance molecules. Similarly, predictive models can assess the anti-inflammatory potential of different chondroitin sulfate structures by simulating their binding to inflammatory cytokines.

The development of accurate predictive models based on the sulfation code is a crucial step towards the rational design of chondroitin sulfate-based drugs with high specificity and efficacy for a variety of diseases.

Emerging Research Areas and Future Directions

Elucidating the "Sulfation Code" in Diverse Biological Contexts

The concept of a "sulfation code" proposes that the specific pattern of sulfate (B86663) groups along the chondroitin (B13769445) sulfate (CS) chain encodes functional information, akin to the sequence-specificity of DNA and proteins. acs.orgacs.org This code dictates the molecule's interaction with a variety of proteins, thereby modulating numerous biological processes. acs.org Researchers are actively working to decipher this code, as the structural complexity and heterogeneity of these polysaccharides have historically presented significant challenges. acs.orgnih.gov

Pioneering work has demonstrated that distinct sulfation patterns act as molecular recognition elements for growth factors and can influence neuronal growth. acs.org For instance, a study that synthesized four distinct CS oligosaccharides with precise sulfation patterns revealed that only one pattern exhibited nerve-growth-stimulating activity and could bind to specific growth factors. acs.org This specificity underscores the functional importance of the sulfation code.

The biological functions of chondroitin sulfate are intrinsically linked to its sulfation patterns. nih.gov Defects in the degree of sulfation are associated with a range of pathologies. nih.gov For example, specific sulfation motifs, such as those recognized by antibodies 4C3, 7D4, and 3B3, have been found to identify stem cell populations and their niches. bohrium.com The variable sulfation of CS is a key mechanism for modulating its bioactivity. acs.org The precise expression of CS with specific sulfation motifs helps define the local extracellular environment. bohrium.com

Different sulfation patterns of chondroitin sulfate disaccharides are known to exist, with the most common being chondroitin-4-sulfate (Chondroitin Sulfate A) and chondroitin-6-sulfate (Chondroitin Sulfate C). mdpi.com However, other sulfated forms, such as chondroitin-2,6-disulfate and chondroitin-4,6-disulfate, also contribute to the complexity of the sulfation code. mdpi.comnih.gov The arrangement and density of these sulfate groups create unique electrostatic surfaces that can be recognized by specific proteins, thereby regulating cellular activities. nih.govnih.gov

Sulfation PatternAssociated Biological Context/FunctionReference
Specific CS Oligosaccharide PatternNeuronal growth stimulation and growth factor binding. acs.org
Motifs recognized by antibodies 4C3, 7D4, 3B3Identification of stem cell populations and their niches. bohrium.com
Chondroitin-4-sulfationCritical for imparting negative guidance cues to neurons and inhibiting axonal growth. nih.gov
E unit-rich oligosaccharidesKey role in neuronal cell adhesion and outgrowth. frontiersin.org
D unit-rich oligosaccharidesPromote hippocampal neurite outgrowth. frontiersin.org

Understanding Structure-Function Relationships at Atomic and Molecular Levels

Investigating the structure-function relationships of Sodium Chondroitin Sulfate A at the atomic and molecular levels is crucial for understanding its biological roles. Molecular dynamics (MD) simulations have become a powerful tool for exploring the conformational dynamics of CS building blocks. nih.gov These simulations provide insights into how sulfation patterns influence the molecule's three-dimensional structure and its interactions with other biomolecules.

Atomistic MD simulations have been used to compare different sulfated variants of CS, revealing that the degree of sulfation influences the binding affinity to proteins like the chemokine CXCL8 dimer. acs.org The binding process is associated with a loss of configurational entropy for the CS molecule, a phenomenon that is regulated by the degree of sulfation. acs.org Furthermore, these simulations have shown that while free CS molecules tend to adopt linear conformations, they can switch to nonlinear conformations upon binding to a protein. acs.org

The flexibility and periodicity of glycosaminoglycans (GAGs) like chondroitin sulfate make them challenging to study both experimentally and computationally. nih.govsemanticscholar.org MD simulations have been employed to compare the structural, conformational, and dynamic properties of different CS isomers, such as chondroitin-4-sulfate (CS-A) and chondroitin-6-sulfate (CS-C). nih.govsemanticscholar.org These studies indicate that different sulfation patterns lead to substantial differences in the molecule's properties, which in turn affects how they bind to proteins. nih.govsemanticscholar.org

The choice of water model in MD simulations can also influence the simulated conformation of chondroitin sulfate, particularly affecting intramolecular hydrogen bonding and interactions with the surrounding solvent. cellulosechemtechnol.ro For example, some water models favor direct intramolecular hydrogen bonds within the CS molecule, while others promote water-mediated bridges. cellulosechemtechnol.ro

Simulation/Analysis TechniqueKey Findings on Structure-Function RelationshipReference
Atomistic Molecular Dynamics (MD) SimulationsThe degree of sulfation favors complexation with proteins like CXCL8 dimer and regulates configurational entropy loss upon binding. acs.org
MD-Based Comparative AnalysisChondroitin-4-sulfate and chondroitin-6-sulfate exhibit significant differences in structural, conformational, and dynamic properties. nih.govsemanticscholar.org
MD with Various Water ModelsThe solvent model influences the simulated conformation, particularly intramolecular hydrogen bonding and water-mediated bridges. cellulosechemtechnol.ro
Probability Density Analysis of Torsional Space1→3-linked CS sequences are more flexible than 1→4-linked sequences due to differences in intramolecular hydrogen bonding. nih.gov

Investigation of Chondroitin Sulfate in Stem Cell Niche Regulation

Chondroitin sulfate proteoglycans (CSPGs) are integral components of the extracellular matrix within the stem cell niche, where they play a crucial role in regulating stem cell behavior. nih.govresearchgate.net There is a growing body of evidence indicating that the precise expression of CS with specific sulfation patterns helps to define the local microenvironment that contributes to the maintenance of the stem cell phenotype. bohrium.com

In vitro studies have shown that when CS is depleted, mouse embryonic stem cells become arrested in a pluripotent state and are unable to differentiate. nih.gov The addition of exogenous CS can recover this differentiation propensity, highlighting its influential role in pluripotent stem cell biology. nih.gov CSPGs are involved in maintaining the pool of neural precursor cells (NPCs) and can support their proliferation and neurogenesis during development. researchgate.net

However, the role of CSPGs in the stem cell niche can be context-dependent. In the context of spinal cord injury, for example, the upregulation of CSPGs can be inhibitory to the regenerative properties of NPCs, restricting their spreading, growth, survival, and proliferation. nih.gov Activation of CSPG signaling can drive the differentiation of NPCs towards an astrogenic fate, while decreasing their neurogenic and oligodendrogenic potential. nih.gov

The mechanism by which CSPGs regulate stem cells can be multifaceted. For instance, extrinsic factors such as the displacement of a daughter cell from the stem cell niche can expose it to signaling molecules like chondroitin sulfate. wikipedia.org This interaction with heavily sulfated molecules can stimulate the daughter cell to differentiate, while the other remains in a quiescent state within the niche. wikipedia.org In the context of chondrogenic differentiation of mesenchymal stem cells (MSCs), CS-based hydrogels have been shown to promote cell aggregation that mimics mesenchymal condensation, leading to enhanced cartilage-specific matrix production. nih.gov Interestingly, these CS-based microenvironments were also found to inhibit the further differentiation of MSCs into hypertrophic chondrocytes. nih.gov

Development of Chondroitin Sulfate-Based Biomaterials for Mechanistic Tissue Engineering Studies (excluding regenerative medicine applications in humans)

Chondroitin sulfate-based biomaterials are valuable tools for mechanistic studies in tissue engineering, allowing researchers to investigate fundamental cellular processes in a controlled three-dimensional environment. These biomaterials can be designed to mimic specific aspects of the native extracellular matrix, providing insights into how the microenvironment influences cell behavior.

For instance, composite hydrogels made of polyethylene (B3416737) glycol (PEG) and chondroitin sulfate have been used to study the chondrogenesis of mesenchymal stem cells (MSCs). nih.gov In these studies, the presence of CS in the hydrogel promoted the aggregation of MSCs in a manner that resembled the natural process of mesenchymal condensation. nih.gov This led to an increase in the expression of chondrogenic genes and the production of cartilage-specific matrix compared to control hydrogels without CS. nih.gov Such platforms allow for the systematic investigation of the morphogenetic role of the scaffold-mediated microenvironment on gene expression and matrix production during cell differentiation. nih.gov

Furthermore, the interaction between chondroitin sulfate and other extracellular matrix components, such as collagen, can be studied using these biomaterial systems. The addition of CS to collagen hydrogels has been shown to result in thinner collagen fibrils. escholarship.org This is thought to be due to CS interacting with the growing collagen fibrils, creating steric hindrance that limits their growth. escholarship.org By varying the concentration of CS, researchers can systematically study how this interaction affects the ultrastructure of the engineered tissue.

These biomaterial systems provide a means to dissect the complex interplay between cells and their surrounding matrix, contributing to a deeper understanding of tissue development and homeostasis.

Novel Roles in Cellular Homeostasis and Aging Mechanisms (e.g., Longevity in Model Organisms)

Recent research has implicated chondroitin sulfate in the fundamental processes of cellular homeostasis and aging, with studies in model organisms suggesting a potential role in promoting longevity. nih.govnih.gov Chondroitin sulfate has emerged as a geroprotective compound in in-silico and model organism lifespan screens. nih.govnih.govdntb.gov.ua Supplementation with chondroitin sulfate has been shown to increase the lifespan of the nematode Caenorhabditis elegans. nih.govnih.govdntb.gov.uaresearchgate.net

The proposed mechanisms through which chondroitin sulfate may exert its effects on aging and longevity include the maintenance of extracellular matrix (ECM) homeostasis and the inhibition of chronic inflammation. nih.govdntb.gov.ua During aging, the balance between ECM biosynthesis and degradation becomes dysregulated. frontiersin.org Supplementing C. elegans with chondroitin sulfate has been observed to retard the age-related decline in collagen renewal. nih.gov This suggests that chondroitin sulfate helps to maintain the integrity of the ECM, a key factor for healthy aging. frontiersin.orgresearchgate.net

Changes in the structure and quantity of chondroitin sulfate have been observed during the aging process. nih.gov For example, in the intervertebral disc, a significant decrease in glycosaminoglycans, including chondroitin sulfate, is seen with aging. nih.gov This is accompanied by changes in the sulfation patterns of CS, which can impact tissue hydration and function. nih.gov Studies on human articular cartilage have also revealed age-related changes in the sulfation of the chondroitin sulfate linkage region, with the level of 6-sulfation increasing significantly during maturation. nih.gov

In vitro studies using sturgeon-derived chondroitin sulfate have shown that it can promote cell proliferation and reduce oxidative stress, thereby inhibiting stem cell senescence. rsc.org In a mouse model of accelerated senescence, this same chondroitin sulfate derivative was found to upregulate SIRT-1 gene expression, which is associated with reprogramming stem cells from a senescent state. rsc.org

Model Organism/SystemObserved Effect of Chondroitin SulfatePotential MechanismReference
C. elegansIncreased lifespan.Improved extracellular matrix homeostasis and inhibition of chronic inflammation. nih.govnih.govdntb.gov.uaresearchgate.net
C. elegansRetarded the progressive decline of collagen renewal.Maintenance of extracellular matrix integrity. nih.gov
Senescence-accelerated mouse prone-8 (SAMP8) miceUpregulation of SIRT-1 gene expression and reprogramming of stem cells from senescence.Inhibition of p16Ink4a and p19Arf gene-related pathways. rsc.org
In vitro stem cell culturePromoted cell proliferation and reduced oxidative stress.Inhibition of stem cell senescence. rsc.org

Q & A

Q. What analytical methods are commonly employed to assess the purity and sulfation pattern of sodium chondroitin sulfate A in pharmaceutical research?

Methodological Answer: Purity and sulfation analysis typically involve a combination of electrophoretic and chromatographic techniques. For example, agarose gel electrophoresis with Alcian Blue staining can qualitatively assess sulfation patterns by comparing migration distances against known standards . Quantitatively, high-performance liquid chromatography (HPLC) with UV detection at 232 nm after enzymatic digestion (using chondroitinase ABC) is used to resolve disaccharide fragments (e.g., ΔDi-4S, ΔDi-6S, ΔDi-2,6diS), enabling precise quantification of sulfation heterogeneity . Titrimetric methods with cetylpyridinium chloride are also applied for bulk content determination, though they require rigorous control of ionic strength and pH to avoid interference .

Q. How do researchers standardize this compound across different biological sources (e.g., bovine, shark, avian)?

Methodological Answer: Standardization involves species-specific disaccharide profiling and compliance with pharmacopeial guidelines. For instance, USP standards mandate that shark-derived chondroitin sulfate must contain ≥8% ΔDi-2,6diS disaccharides, while bovine sources prioritize ΔDi-4S/ΔDi-6S ratios . Researchers use infrared spectroscopy (IR) to verify glycosaminoglycan backbone integrity and inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace elemental impurities (e.g., heavy metals) that vary with sourcing .

Q. What are the critical steps to mitigate hygroscopicity-related errors during this compound quantification?

Methodological Answer: Hygroscopicity is managed by rapid weighing in controlled humidity environments (≤30% RH) and immediate desiccation post-drying. Drying protocols involve vacuum oven treatment at 60°C for 24 hours, followed by storage in nitrogen-purged containers. Gravimetric analyses must account for residual moisture using Karl Fischer titration .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize enzymatic extraction of this compound from marine sources?

Methodological Answer: RSM, particularly Box-Behnken designs, is used to model interactions between extraction variables. For example, enzyme concentration (X₁: 1–3% w/w papain), time (X₂: 2–6 hours), and temperature (X₃: 50–70°C) are tested across 17 experimental runs. Yield is maximized by solving quadratic models (e.g., Y=β0+β1X1+β2X2+β3X3+β12X1X2+β13X1X3+β23X2X3+β11X12+β22X22+β33X32Y = \beta_0 + \beta_1X_1 + \beta_2X_2 + \beta_3X_3 + \beta_{12}X_1X_2 + \beta_{13}X_1X_3 + \beta_{23}X_2X_3 + \beta_{11}X_1^2 + \beta_{22}X_2^2 + \beta_{33}X_3^2), validated via ANOVA (p < 0.05). Optimal conditions for Bohadschia argus extraction were 2.5% papain, 4 hours, and 60°C, achieving 92% yield .

Q. How should researchers resolve contradictory data in disaccharide composition across species or extraction methods?

Methodological Answer: Contradictions arise from enzymatic digestion efficiency or source-specific sulfotransferase activity. To address this, cross-validate results using orthogonal methods:

  • Compare enzymatic (chondroitinase ABC) vs. chemical (nitrous acid) digestion profiles.
  • Apply tandem mass spectrometry (LC-MS/MS) to confirm sulfation sites.
  • Use nuclear magnetic resonance (NMR) to resolve ambiguous peaks (e.g., distinguishing 4S from 6S isomers) .

Q. What are the key differences in this compound quality standards among major pharmacopeias (USP, EP, JP)?

Methodological Answer: The USP requires ≥90% chondroitin sulfate content (dried basis) and species-specific disaccharide thresholds (e.g., shark: ≥8% ΔDi-2,6diS). The European Pharmacopoeia (EP) emphasizes limits on protein contaminants (<6%) via Lowry assay and microbial endotoxins (<0.5 IU/mg). The Japanese Pharmacopoeia (JP) specifies narrower pH ranges (5.5–7.5) for dissolution testing. Harmonization efforts focus on aligning sulfation ratio criteria and impurity thresholds .

Methodological Considerations Table

ParameterTechniqueKey ConsiderationsReferences
PurityAgarose gel electrophoresisUse 0.05 M barium acetate buffer (pH 5.8); stain with 0.1% Alcian Blue
Disaccharide ProfilingHPLC-UVDigest with 50 mU chondroitinase ABC at 37°C for 3 hours
Moisture ControlKarl Fischer titrationPre-dry samples at 105°C for 4 hours; use anhydrous methanol as solvent
Extraction OptimizationRSM (Box-Behnken)Validate model via lack-of-fit test (p > 0.05) and R² > 0.9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.